7-Bromoquinolin-4-ol
Description
The exact mass of the compound this compound is 222.96328 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBEWNXEGDQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002481 | |
| Record name | 7-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82121-06-0 | |
| Record name | 7-Bromo-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82121-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromoquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Bromoquinolin-4-ol from 3-Bromoaniline
This guide provides a comprehensive technical overview for the synthesis of 7-Bromoquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 3-bromoaniline. The primary focus is the robust and well-established Gould-Jacobs reaction, a cornerstone in quinoline synthesis. This document is intended for researchers, chemists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the reaction's principles, mechanistic nuances, and optimization strategies.
Introduction: The Significance of the Quinolin-4-one Scaffold
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial (e.g., chloroquine), anticancer, and antibacterial properties.[1][3] Specifically, the quinolin-4-one (or its tautomer, 4-hydroxyquinoline) subset is a foundational component for many commercially available drugs, such as the fluoroquinolone antibiotics.[4]
This compound serves as a critical intermediate. The bromine atom at the 7-position is a versatile synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the systematic introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs and the construction of complex molecular architectures.[5] The synthesis of this key intermediate is most reliably achieved through the Gould-Jacobs reaction, which builds the quinoline core from an aniline precursor.[6][7][8]
Core Synthesis Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a multi-step process for preparing 4-hydroxyquinolines from anilines and a malonic ester derivative.[7][8] The overall transformation from 3-bromoaniline involves four distinct chemical operations: condensation, thermal cyclization, saponification, and finally, decarboxylation.[6][7][9]
The selection of 3-bromoaniline as the starting material directs the regiochemistry of the cyclization. The thermal cyclization step is an electrophilic aromatic substitution, which is directed by the substituents on the aniline ring. The amino group is a powerful ortho-, para-director. In this case, cyclization occurs preferentially at the C6 position (para to the nitrogen), which is sterically unhindered and electronically activated, leading to the desired 7-bromo-substituted quinoline product.
Overall Synthetic Workflow
Caption: Overall workflow of the Gould-Jacobs synthesis of this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Condensation - Synthesis of Diethyl 2-(((3-bromophenyl)amino)methylene)malonate
This initial step involves a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of diethyl 2-(ethoxymethylene)malonate (DEEM), followed by the elimination of ethanol.[6][7]
Methodology:
-
To a round-bottom flask, add 3-bromoaniline (1.0 eq).
-
Add an excess of diethyl 2-(ethoxymethylene)malonate (DEEM) (1.1 - 1.5 eq). Using a slight excess of DEEM helps drive the reaction to completion.[10]
-
Heat the mixture with stirring at 100-130 °C for 1-2 hours. The reaction can often be performed neat (without solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-bromoaniline spot is consumed.
-
Allow the reaction mixture to cool to room temperature. The intermediate product will often crystallize upon cooling or upon addition of a non-polar solvent like hexane.
-
Collect the solid product by vacuum filtration, wash with cold hexane or ethanol to remove excess DEEM, and dry under vacuum. The product is typically of sufficient purity for the next step without further purification.
Step 2: Thermal Cyclization - Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
This is the critical ring-forming step and requires high temperatures to induce an intramolecular electrocyclization.[11] The choice of a high-boiling, inert solvent is crucial for maintaining a consistent high temperature and facilitating an efficient reaction.[12][13]
Methodology:
-
Place the dried anilinomethylenemalonate intermediate from Step 1 into a round-bottom flask.
-
Add a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in sufficient quantity to create a stirrable slurry.
-
Equip the flask with a reflux condenser and a thermometer.
-
Heat the mixture to approximately 250 °C. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.[4][11]
-
Maintain this temperature for 15-30 minutes. The product will precipitate from the hot solvent as it forms.
-
Carefully allow the mixture to cool to below 100 °C, then add hexane or toluene to dilute the mixture and aid in filtration.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected solid thoroughly with hexane or a similar non-polar solvent to remove the high-boiling reaction solvent.
-
Dry the product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, under vacuum.
Step 3: Saponification - Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
This step converts the ethyl ester to a carboxylic acid via base-catalyzed hydrolysis (saponification).[6][7]
Methodology:
-
Suspend the ester product from Step 2 in a 10-20% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux with vigorous stirring until the solid has completely dissolved, indicating the completion of the hydrolysis (typically 1-3 hours).
-
Cool the resulting solution in an ice bath.
-
Acidify the solution slowly with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 2-3.
-
The carboxylic acid product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry thoroughly under vacuum.
Step 4: Decarboxylation - Synthesis of this compound
The final step involves the thermal removal of the carboxylic acid group to yield the target product.[6][7]
Methodology:
-
Place the dry carboxylic acid from Step 3 in a flask suitable for high-temperature reactions.
-
Heat the solid carefully to just above its melting point (typically 250-270 °C). The use of the same high-boiling solvent from Step 2 (e.g., Dowtherm A) can ensure more uniform heating.
-
Observe the evolution of carbon dioxide gas (effervescence), which indicates the progress of the decarboxylation.
-
Maintain the temperature until gas evolution ceases (usually 15-30 minutes).
-
Allow the mixture to cool. If a solvent was used, the product should precipitate.
-
Dilute with hexane, collect the final this compound product by vacuum filtration, wash with hexane, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or ethanol.
Mechanistic Insight: The Cyclization Step
The key transformation in the Gould-Jacobs synthesis is the thermal cyclization of the anilinomethylenemalonate intermediate. This proceeds via a pericyclic reaction mechanism.
Caption: Mechanism of the 6-electron cyclization and subsequent aromatization.
The reaction begins with a thermally induced 6-electron electrocyclization, forming a new six-membered ring.[6] This is followed by a tautomerization and subsequent elimination of an ethanol molecule to achieve an aromatic quinoline system. The final product exists in equilibrium between its keto (quinolin-4-one) and enol (4-hydroxyquinoline) forms, with the keto form often predominating.[6][7]
Data Summary and Optimization Strategies
The efficiency of the Gould-Jacobs reaction is highly dependent on carefully controlled conditions, particularly temperature and reaction time.[11]
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) |
| 1. Condensation | 3-Bromoaniline, DEEM | None or Ethanol | 100 - 130 | 1 - 2 h | 85 - 95 |
| 2. Cyclization | Anilinomethylenemalonate | Dowtherm A / Diphenyl Ether | 240 - 260 | 15 - 30 min | 70 - 85 |
| 3. Saponification | Ester, NaOH (aq) | Water / Ethanol | 100 (Reflux) | 1 - 3 h | 90 - 98 |
| 4. Decarboxylation | Carboxylic Acid | Dowtherm A / Neat | 250 - 270 | 15 - 30 min | 75 - 90 |
Troubleshooting and Optimization
-
Low Yield in Step 1 (Condensation): If the initial condensation is sluggish, ensure the temperature is adequate and consider performing the reaction neat. Monitoring by TLC is crucial to confirm the consumption of the starting aniline before proceeding.[10]
-
Decomposition in Step 2 (Cyclization): The high temperatures required for cyclization can lead to product degradation if held for too long.[11] The reaction time should be carefully monitored; the reaction is often complete shortly after the product begins to precipitate. Minimizing the time at peak temperature is key to maximizing yield.[11]
-
Modern Approaches: To mitigate the harsh conditions of thermal cyclization, microwave-assisted synthesis has emerged as a powerful alternative.[11][14] Microwave heating can dramatically reduce reaction times from minutes to seconds and often improves yields by minimizing the formation of degradation byproducts.[14]
-
Reaction Optimization Methodologies: For complex substrates or when maximizing yield is critical, a more systematic approach to optimization, such as Design of Experiments (DoE), can be employed.[15][16] DoE allows for the simultaneous variation of multiple parameters (e.g., temperature, time, concentration) to efficiently identify the optimal reaction conditions.[16][17]
Conclusion
The Gould-Jacobs reaction provides a reliable and scalable pathway for the synthesis of this compound from 3-bromoaniline. While the procedure involves high temperatures, a careful understanding of the underlying mechanism and meticulous control over reaction parameters can lead to high yields of the desired product. The resulting this compound is a highly valuable intermediate, poised for further chemical modification, making this synthesis a critical enabling step in the pipeline of modern drug discovery and development.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. wikiwand.com [wikiwand.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. ablelab.eu [ablelab.eu]
- 12. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 13. atlantis-press.com [atlantis-press.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 16. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
- 17. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromoquinolin-4-ol
Introduction
7-Bromoquinolin-4-ol is a halogenated derivative of quinoline, a heterocyclic aromatic compound. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its substituents on the spectral data.
Molecular Structure and Tautomerism
This compound exists in a tautomeric equilibrium with its keto form, 7-bromo-1H-quinolin-4-one.[2][3] In most solvents, the quinolone (keto) form is predominant. This is a critical consideration for NMR analysis as the protonation state and hybridization of the atoms in the pyridine ring are affected. The standard numbering of the quinoline ring system is used throughout this guide for consistency in spectral assignments.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show signals for the six protons on the quinoline ring system. The electron-withdrawing bromine atom at the C7 position and the hydroxyl/oxo group at the C4 position significantly influence the chemical shifts of the neighboring protons.[4]
Key Features of the ¹H NMR Spectrum:
-
Aromatic Region: The signals for the aromatic protons typically appear in the range of δ 7.0-9.0 ppm.[5]
-
Substituent Effects: The bromine at C7 will deshield the ortho protons (H6 and H8). The hydroxyl group at C4, being electron-donating, will shield the protons on the pyridine ring.[4]
-
Coupling Patterns: The coupling between adjacent protons (vicinal coupling) will result in doublets and doublets of doublets, which are crucial for assigning the signals.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.0-8.2 | d | ~6-7 |
| H3 | ~6.2-6.4 | d | ~6-7 |
| H5 | ~8.2-8.4 | d | ~8-9 |
| H6 | ~7.6-7.8 | dd | ~8-9, ~1-2 |
| H8 | ~7.9-8.1 | d | ~1-2 |
| NH | ~11-12 | br s | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[6]
Interpretation of the ¹H NMR Spectrum:
The proton on the nitrogen (NH) of the predominant quinolone tautomer is expected to appear as a broad singlet at a downfield chemical shift. The protons H2 and H3 on the pyridine ring will appear as doublets due to coupling with each other. The protons on the benzene ring (H5, H6, and H8) will show a more complex pattern due to the influence of the bromine atom. H8 is expected to be a doublet due to meta-coupling with H6, while H6 will be a doublet of doublets from coupling to H5 and H8. H5 will appear as a doublet due to coupling with H6.
Caption: Molecular structure of this compound with proton numbering.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.
Key Features of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbon of the carbonyl group (C4) in the quinolone tautomer will appear significantly downfield, typically in the range of δ 170-180 ppm.
-
Brominated Carbon: The carbon atom attached to the bromine (C7) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.
-
Other Aromatic Carbons: The remaining seven aromatic carbons will resonate in the typical range of δ 110-150 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~140 |
| C3 | ~110 |
| C4 | ~175 |
| C4a | ~140 |
| C5 | ~125 |
| C6 | ~128 |
| C7 | ~120 |
| C8 | ~118 |
| C8a | ~148 |
Note: These are predicted chemical shifts based on known substituent effects on the quinoline ring system.[4]
Experimental Protocol for NMR Spectroscopy
To obtain high-quality NMR spectra of this compound, the following protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for quinolinol compounds due to better solubility and its ability to exchange with the labile OH/NH proton.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
2. NMR Instrument Setup and Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignment of proton and carbon signals, respectively.[4]
Caption: Experimental workflow for NMR analysis.
Trustworthiness and Self-Validation
The structural assignment of this compound is a self-validating process when multiple NMR techniques are employed. The ¹H NMR spectrum provides information about the number of different protons and their connectivity through spin-spin coupling. The ¹³C NMR spectrum confirms the number of unique carbon atoms. 2D NMR experiments, such as HSQC, correlate each proton with its directly attached carbon, providing a powerful tool for cross-validation of the ¹H and ¹³C assignments. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range (2-3 bond) correlations between protons and carbons, solidifying the overall structural assignment.[4]
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough analysis of the chemical shifts, coupling constants, and signal multiplicities allows for the complete and unambiguous assignment of all proton and carbon signals. This in-depth understanding is crucial for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who rely on precise structural characterization for their work.
References
Mass spectrometry fragmentation pattern of 7-Bromoquinolin-4-ol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Bromoquinolin-4-ol
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with specific structural insights to predict the compound's behavior under electron ionization.
Introduction: The Structural Context of this compound
This compound is a halogenated derivative of quinolin-4-ol. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Understanding the mass spectrometric behavior of its derivatives is crucial for identification, structural confirmation, and metabolite profiling. The fragmentation of this compound is governed by three key structural features:
-
The Quinoline Core: A stable aromatic heterocyclic system.
-
The Bromine Substituent: Introduces a characteristic isotopic pattern and provides a reactive site for fragmentation.
-
The C4-Hydroxyl Group: This group introduces significant tautomeric complexity. This compound exists in equilibrium with its 7-bromoquinolin-4(1H)-one form. In the gas phase of a mass spectrometer, both tautomers may be present, influencing the resulting fragmentation pathways.[1]
This guide will focus on predicting the fragmentation pattern under Electron Ionization (EI), a hard ionization technique that provides rich structural information through extensive fragmentation.
Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum
To ensure reproducible and high-quality data, a standardized protocol is essential. The following describes a self-validating workflow for analyzing a solid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with a direct insertion probe or, more commonly, after chromatographic separation.
Step-by-Step Experimental Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
-
Instrument Calibration and Tuning:
-
Calibrate the mass spectrometer across the desired mass range (e.g., m/z 40-500) using a standard calibration compound such as perfluorotributylamine (PFTBA).
-
Tune the instrument to ensure proper peak shape, resolution, and mass accuracy, following the manufacturer's guidelines.
-
-
GC Method Parameters (for GC-MS Inlet):
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A standard, mid-polarity column such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent is suitable.
-
-
Mass Spectrometer Parameters (EI Source):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3-4 minutes (to prevent the solvent peak from damaging the detector).
-
-
Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion and key fragment ions.
-
The Molecular Ion: An Isotopic Signature
The first crucial piece of information in the mass spectrum is the molecular ion (M⁺•). For this compound (C₉H₆BrNO), the presence of a single bromine atom creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[3] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.[4]
| Ion | Chemical Formula | Calculated m/z (Monoisotopic) | Expected Relative Intensity |
| M⁺• | C₉H₆⁷⁹BrNO⁺• | 222.9684 | 100% |
| [M+2]⁺• | C₉H₆⁸¹BrNO⁺• | 224.9663 | ~97.5% |
This "M/M+2" doublet is a definitive indicator of the presence of one bromine atom in the molecule and in any fragment that retains it.
Predicted Fragmentation Pathways
The 70 eV electron energy used in EI imparts significant internal energy into the newly formed molecular ion, causing it to fragment.[2] The fragmentation pathways are rationalized based on the formation of stable neutral molecules and charged ions.
Pathway A: α-Cleavage and Loss of Bromine Radical
A common fragmentation for organohalides is the homolytic cleavage of the carbon-halogen bond.[3] This is often a favorable pathway, especially for bromine, leading to the loss of a bromine radical (·Br). Evidence for this pathway is seen in the reported spectrum of the isomeric 7-bromoquinolin-8-ol, which shows a prominent fragment corresponding to the loss of bromine.[5]
-
Neutral Loss: ·Br (79 or 81 u)
-
Resulting Ion: [C₉H₆NO]⁺ at m/z 144.04
Pathway B: Loss of Carbon Monoxide from the Quinolinone Tautomer
The quinolin-4(1H)-one tautomer is well-suited for the characteristic loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for cyclic ketones and amides.[6][7] This pathway involves the cleavage of the bonds adjacent to the carbonyl group.
-
Neutral Loss: CO (28 u)
-
Resulting Ion: [C₈H₆BrN]⁺• at m/z 194.97 / 196.97
Pathway C: Sequential Loss of CO and HCN
The fragment ion generated from the loss of CO can undergo further fragmentation. A hallmark fragmentation of the quinoline ring system itself is the expulsion of a molecule of hydrogen cyanide (HCN).[8] This would lead to a subsequent fragment ion.
-
Neutral Loss: CO (28 u), followed by HCN (27 u)
-
Resulting Ion: [C₇H₅Br]⁺• at m/z 167.96 / 169.96
Summary of Predicted Key Fragments
The table below summarizes the primary ions expected in the EI mass spectrum of this compound. The base peak will be the most stable fragment formed, likely [M-Br]⁺ or [M-CO]⁺•.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Identity | Neutral Loss | Pathway |
| 223 / 225 | Molecular Ion (M⁺•) | - | - |
| 195 / 197 | [M - CO]⁺• | CO | B |
| 168 / 170 | [M - CO - HCN]⁺• | CO, HCN | C |
| 144 | [M - Br]⁺ | ·Br | A |
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be driven by its key structural motifs. The presence of bromine will be unequivocally confirmed by the M/M+2 isotopic pattern in the molecular ion and any bromine-containing fragments. The primary fragmentation pathways are expected to be the loss of a bromine radical (·Br) and the loss of carbon monoxide (CO) from the quinolinone tautomer. Subsequent loss of hydrogen cyanide (HCN) from the [M-CO]⁺• fragment is also anticipated. This detailed analysis provides a robust framework for the identification and structural verification of this compound and related compounds, serving as a valuable tool for researchers in analytical chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. uni-saarland.de [uni-saarland.de]
- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempap.org [chempap.org]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 7-Bromoquinolin-4-ol
Abstract
This technical guide provides a comprehensive framework for the analysis of 7-Bromoquinolin-4-ol using Fourier Transform Infrared (FTIR) spectroscopy. This compound and its derivatives are significant heterocyclic compounds, often investigated for their potential pharmacological activities.[1] Accurate structural characterization is paramount, and IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming functional groups and probing molecular structure. This document details the underlying theoretical principles, including the critical keto-enol tautomerism inherent to the 4-quinolinol scaffold, provides validated experimental protocols for sample preparation and data acquisition, and offers an in-depth guide to spectral interpretation. It is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require a robust methodology for the vibrational spectroscopic analysis of this compound.
Part 1: Theoretical & Structural Background
Molecular Structure and Tautomerism
This compound (C₉H₆BrNO) is a halogenated derivative of 4-quinolinol.[2] The core structure consists of a quinoline bicyclic heteroaromatic system, with a bromine atom at position 7 and a hydroxyl group at position 4.
A crucial aspect of 4-quinolinol and its derivatives is the existence of keto-enol tautomerism.[3] The molecule exists in a dynamic equilibrium between the enol form (this compound) and the keto form (7-Bromo-1H-quinolin-4-one). In the solid state, the keto tautomer is generally predominant due to favorable intermolecular hydrogen bonding, which significantly influences the resulting infrared spectrum. This equilibrium is a key focus of the IR analysis.
Principles of Infrared Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter.[4] When a molecule absorbs IR radiation, it is excited to a higher vibrational state. The specific frequencies of radiation that are absorbed correspond to the natural vibrational frequencies of the molecule's functional groups.[4]
For this compound, the key vibrational modes of interest include:
-
O-H and N-H Stretching: These are indicative of the enol and keto forms, respectively. Hydrogen bonding dramatically affects the position and shape of these bands.
-
C=O (Carbonyl) Stretching: A strong, sharp absorption in the 1700-1640 cm⁻¹ region is a definitive marker for the presence of the keto tautomer (7-Bromo-1H-quinolin-4-one).[5]
-
C=C and C=N Stretching: Vibrations associated with the quinoline aromatic ring system typically appear in the 1650-1400 cm⁻¹ region.[6]
-
C-H Stretching and Bending: Aromatic C-H stretching occurs above 3000 cm⁻¹, while out-of-plane ("oop") bending vibrations in the fingerprint region (900-675 cm⁻¹) can provide information about the substitution pattern.[6]
-
C-Br Stretching: The carbon-bromine bond vibration is expected at lower frequencies, typically in the 690-515 cm⁻¹ range.[6]
Part 2: Experimental Protocol & Workflow
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument handling. The Potassium Bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples.[7][8]
Materials and Instrumentation
-
Analyte: this compound, solid powder.
-
Matrix: Spectroscopic grade Potassium Bromide (KBr), finely ground and thoroughly dried in an oven at ~110°C for several hours to remove moisture.[8][9]
-
Equipment:
Safety Precautions
This compound is harmful if swallowed and causes serious eye damage.[1][2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid powder should be performed in a well-ventilated area or a fume hood to avoid dust inhalation.[2][11]
Step-by-Step KBr Pellet Preparation Protocol
-
Background Scan: Before preparing the sample, acquire a background spectrum with the empty sample compartment. This scan measures the absorbance of atmospheric water and CO₂ and will be automatically subtracted from the sample spectrum by the instrument's software.[8]
-
Sample Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the pre-dried spectroscopic grade KBr.[9][12] The optimal sample-to-KBr ratio is between 0.5% and 1.0%.
-
Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained.[8] This step is critical to reduce particle size, minimize light scattering, and ensure uniform distribution of the analyte in the KBr matrix.
-
Pellet Pressing: Carefully transfer the powder mixture into the pellet die. Apply pressure using a hydraulic press, typically 8-10 tons, for several minutes.[9][10] The applied pressure causes the KBr to become plastic and form a transparent or translucent disc.[7]
-
Pellet Inspection: Carefully remove the die from the press and extract the pellet. A high-quality pellet should be thin and transparent, with no cracks or cloudiness.
-
Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis via the KBr pellet method.
Part 3: Spectral Analysis and Interpretation
The IR spectrum of this compound is dominated by features confirming the presence of its keto tautomer, 7-Bromo-1H-quinolin-4-one, in the solid state.
Key Spectral Regions and Peak Assignments
The following table summarizes the expected absorption bands for this compound, with an emphasis on the dominant keto form.
| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Assignment |
| 3200 - 2700 | Broad, M | N-H stretching (from keto tautomer), involved in strong intermolecular H-bonding. |
| 3100 - 3000 | M - W | Aromatic C-H stretching.[6] |
| ~1650 | S | C=O stretching (amide I band) of the keto tautomer. A very strong and characteristic peak.[5] |
| 1615 - 1500 | S - M | C=C and C=N aromatic ring stretching vibrations.[6][13] |
| 1500 - 1400 | M | In-ring C-C stretching vibrations.[6] |
| 900 - 675 | M - S | Aromatic C-H out-of-plane (oop) bending. The pattern is characteristic of the ring substitution.[6] |
| 690 - 515 | M - W | C-Br stretching vibration.[6] |
(S = Strong, M = Medium, W = Weak)
In-depth Discussion
-
The N-H/O-H Region (3200-2700 cm⁻¹): The absence of a sharp O-H peak around 3600-3300 cm⁻¹ and the presence of a very broad absorption band centered around 3000 cm⁻¹ is strong evidence for the predominance of the keto tautomer. This broadness is characteristic of the N-H group participating in extensive intermolecular hydrogen bonding within the crystal lattice, forming stable dimers or polymers.
-
The Carbonyl Region (~1650 cm⁻¹): The most unambiguous peak in the spectrum is the intense, sharp absorption corresponding to the C=O stretch of the cyclic amide (lactam) group in the 4-quinolone form. Its position and high intensity make it an excellent diagnostic peak for confirming the keto tautomer.[14]
-
The Fingerprint Region (1500-500 cm⁻¹): This region contains a complex series of bands arising from various stretching and bending modes of the entire molecule.[4] While individual assignment can be complex, the pattern is unique to the molecule's structure. Key signals include the aromatic ring vibrations and the C-Br stretch at the lower end of the spectrum.[6]
Structure-Spectrum Correlation Diagram
Caption: Correlation of key functional groups to their IR signals.
Part 4: Conclusion
FTIR spectroscopy is a powerful and definitive technique for the structural analysis of this compound. The spectral data provides clear and unambiguous evidence for the predominance of the 7-Bromo-1H-quinolin-4-one (keto) tautomer in the solid state, primarily through the observation of a strong carbonyl (C=O) absorption around 1650 cm⁻¹ and a broad, hydrogen-bonded N-H stretching band. The detailed protocol and interpretation guide presented here offer a robust methodology for researchers to reliably verify the identity and probe the structural characteristics of this important heterocyclic compound.
References
- 1. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. shimadzu.com [shimadzu.com]
- 8. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 9. azom.com [azom.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. scienceijsar.com [scienceijsar.com]
- 13. mdpi.com [mdpi.com]
- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
A Technical Guide to the Solubility of 7-Bromoquinolin-4-ol for Pharmaceutical and Research Applications
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromoquinolin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and robust experimental protocols necessary to determine its solubility in common organic solvents. We delve into the physicochemical properties of this compound, explore the theoretical underpinnings of solubility, and provide a detailed, field-proven methodology for accurate solubility assessment. This guide is designed to be a practical resource for solvent selection, formulation development, and the seamless integration of this compound into experimental workflows.
Introduction: The Significance of this compound
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous synthetic and natural products with diverse biological activities. The quinoline scaffold is a privileged structure in drug discovery, notably present in antimalarial drugs like quinine and chloroquine. The introduction of a bromine atom at the 7-position and a hydroxyl group at the 4-position significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[1]
Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for chemical reactions, purification methods such as crystallization, and the formulation of final products. In drug development, poor solubility can hinder absorption and bioavailability, leading to unpredictable in vitro results and potential failure of a drug candidate in later stages. Therefore, a thorough characterization of its solubility profile is paramount for efficient and successful research and development.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its structural and physical properties. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.06 g/mol | [2] |
| Melting Point | 279-281 °C | [1][2] |
| Appearance | Solid, brown in color | [1] |
| pKa (Predicted) | 3.83 ± 0.40 | [1] |
| XLogP3 (Predicted) | 1.3 | [2] |
The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa indicates that this compound is a weak acid. The XLogP3 value, a measure of lipophilicity, suggests moderate solubility in non-polar organic solvents.
Principles of Solubility: A Theoretical Framework
The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[3] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. For this compound, several factors will govern its solubility in a given organic solvent:
-
Polarity: The quinoline ring system possesses a degree of polarity due to the nitrogen atom. The hydroxyl group is also polar and capable of acting as both a hydrogen bond donor and acceptor. The bromine atom adds to the overall molecular weight and has a modest electron-withdrawing effect. The overall polarity of the molecule will dictate its affinity for polar versus non-polar solvents.
-
Hydrogen Bonding: The presence of the hydroxyl group is a key determinant of solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF). The formation of hydrogen bonds between the solute and solvent can significantly enhance solubility.[4][5][6]
-
Molecular Structure and Shape: The planar, aromatic structure of the quinoline core allows for π-π stacking interactions. Solvents with aromatic character (e.g., toluene, benzene) may exhibit favorable interactions with the solute.
Based on these principles, a qualitative prediction of solubility in various common organic solvents can be made.
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents have high dielectric constants and can accept hydrogen bonds from the -OH group of the solute. |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can both donate and accept hydrogen bonds, leading to favorable interactions. Solubility may be limited by the energy required to disrupt the solute's crystal lattice. |
| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-π stacking interactions may occur, but the lack of strong hydrogen bonding capabilities in the solvent will limit solubility. |
| Chlorinated | Dichloromethane, Chloroform | Low | These solvents have moderate polarity but are poor hydrogen bond acceptors. |
| Ethers | Diethyl ether, THF | Low | The ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character of the solvent will likely result in low solubility. |
| Esters | Ethyl acetate | Low to Moderate | Ethyl acetate has moderate polarity and can accept hydrogen bonds. |
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature. The following is a detailed protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution reaches saturation. A visible amount of undissolved solid should remain at the end of the experiment.
-
Accurately add a known volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.
-
Prepare a set of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze both the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the solubility of this compound in the original undiluted supernatant, taking into account the dilution factors.
-
Data Presentation and Interpretation
The experimentally determined solubility values should be tabulated for easy comparison. The data should be presented in standard units such as mg/mL or mol/L, and the temperature at which the measurement was performed must be clearly stated.
Example Data Table:
| Solvent | Dielectric Constant (20°C) | Hydrogen Bonding | Solubility at 25°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor | To be determined |
| N,N-Dimethylformamide (DMF) | 36.7 | Acceptor | To be determined |
| Methanol | 32.7 | Donor & Acceptor | To be determined |
| Ethanol | 24.6 | Donor & Acceptor | To be determined |
| Acetone | 20.7 | Acceptor | To be determined |
| Dichloromethane | 9.1 | Weak Acceptor | To be determined |
| Ethyl Acetate | 6.0 | Acceptor | To be determined |
| Tetrahydrofuran (THF) | 7.6 | Acceptor | To be determined |
| Toluene | 2.4 | None | To be determined |
| Hexane | 1.9 | None | To be determined |
Note: The dielectric constants are approximate values and can be found in standard chemical reference tables.[7][8][9][10]
By correlating the experimental solubility data with the physicochemical properties of the solvents (e.g., polarity, dielectric constant, hydrogen bonding capacity), a deeper understanding of the dissolution mechanism can be achieved. This understanding is crucial for the rational selection of solvents for future applications.
Conclusion
While a comprehensive public database of the solubility of this compound in common organic solvents is not yet available, this guide provides the necessary theoretical background and a robust experimental framework for researchers to determine these critical parameters. By understanding the interplay of polarity, hydrogen bonding, and molecular structure, and by employing the standardized shake-flask method, scientists and drug developers can confidently and accurately assess the solubility of this compound. This knowledge will facilitate informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the pace of research and development involving this promising compound.
References
- 1. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. al-kindipublisher.com [al-kindipublisher.com]
- 6. al-kindipublishers.org [al-kindipublishers.org]
- 7. scribd.com [scribd.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
Introduction: The Quinoline Scaffold and the Strategic Importance of 7-Bromoquinolin-4-ol
An In-Depth Technical Guide to the Physical and Chemical Properties of 7-Bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-tumor effects[1]. This compound is a key heterocyclic building block that offers medicinal chemists a strategic entry point for the synthesis of novel quinoline derivatives. Its utility stems from the presence of multiple reactive sites: the hydroxyl group, the quinoline nitrogen, and, most significantly, the bromine atom at the 7-position. This bromine atom is particularly amenable to modern synthetic transformations, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs[2].
This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering field-proven insights into its handling, reactivity, and application in the development of new chemical entities.
Chemical Structure and Tautomerism
This compound exists in a tautomeric equilibrium with its keto form, 7-bromo-1H-quinolin-4-one.[3] For many applications and in solid-state, the quinolinone form is predominant. This equilibrium is a critical consideration in its reactivity and spectroscopic characterization.
Caption: Tautomeric equilibrium of this compound.
Core Physical and Chemical Properties
The physicochemical properties of a compound are foundational to its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [3][4] |
| Molecular Weight | 224.05 g/mol | [3][4] |
| IUPAC Name | 7-bromo-1H-quinolin-4-one | [3] |
| CAS Number | 82121-06-0 | [3][4] |
| Appearance | Brown solid | [4] |
| Melting Point | 279-281 °C | [4][5] |
| Boiling Point | 370.7 ± 22.0 °C (Predicted) | [4][5] |
| Density | 1.705 ± 0.06 g/cm³ (Predicted) | [4][5] |
| pKa | 3.83 ± 0.40 (Predicted) | [4] |
| XLogP3 | 1.3 | [3][5] |
Chemical Reactivity and Synthetic Utility
The true value of this compound as a synthetic intermediate lies in its predictable and versatile reactivity. The bromine atom at the C7 position serves as a versatile handle for introducing molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 7-position is highly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction provides a powerful and efficient method for forming new carbon-carbon bonds by coupling the quinoline core with a wide variety of aryl or heteroaryl boronic acids.
Causality: The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for achieving high yields. The palladium catalyst facilitates the oxidative addition into the C-Br bond, which is the rate-determining step, while the base is required to activate the boronic acid for transmetalation. This strategic modification at the C7 position allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[2]
Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
A compound's aqueous solubility is a critical parameter in drug discovery. The shake-flask method (OECD Guideline 105) is a gold-standard technique for its determination.
Principle: This method establishes the saturation concentration of a solute in a solvent by achieving thermodynamic equilibrium. The concentration of the dissolved analyte is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound (e.g., 10 mg) to a known volume of purified water or a relevant buffer (e.g., 10 mL) in a glass vial. The excess solid is crucial to ensure saturation is reached.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or rotator bath set to a constant temperature (typically 25 °C or 37 °C).
-
Agitate the mixture for a defined period (e.g., 24-48 hours). A preliminary kinetic study is advised to determine the time required to reach equilibrium, which is confirmed when concentration measurements from consecutive time points (e.g., 24h and 48h) are statistically identical.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.
-
To ensure complete removal of particulate matter, which would artificially inflate the concentration measurement, the supernatant must be clarified. Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration through a low-binding 0.22 µm filter (e.g., PVDF) is a robust method.
-
-
Quantification:
-
Prepare a standard calibration curve of this compound in a suitable organic solvent (e.g., DMSO or Methanol) at known concentrations.
-
Dilute an aliquot of the clear aqueous filtrate into the mobile phase or a suitable solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and the standards by a validated HPLC-UV method. The absorbance is directly proportional to the concentration.
-
-
Calculation:
-
Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.
-
Calculate the original concentration in the filtrate by applying the dilution factor. This value represents the aqueous solubility of this compound under the experimental conditions.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is not just a synthetic intermediate but a strategic tool for developing novel therapeutics.
-
Scaffold for Bioactive Molecules: It serves as the foundational core for synthesizing compounds with potential antibacterial activity, such as quinoline Schiff bases.[4]
-
Combinatorial Chemistry: The amenability of the 7-bromo position to cross-coupling reactions makes it ideal for generating large libraries of analogues.[2] These libraries can be screened against various biological targets to identify new lead compounds for drug development.[2]
-
Fragment-Based Drug Design (FBDD): With a molecular weight of 224.05 Da, this compound and its simple derivatives fit within the "rule of three" for fragments, making them suitable starting points for FBDD campaigns.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Handling Precautions:
-
Always handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]
-
Avoid breathing dust.[6]
-
Wash hands thoroughly after handling.[6]
Conclusion
This compound is a versatile and valuable building block for chemical and pharmaceutical research. Its well-defined physical properties and, more importantly, its strategic reactivity at the C7 position, provide a reliable platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.
References
- 1. 7-Bromoquinoline | 4965-36-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromoquinolin-4-ol
Introduction: The Significance of 7-Arylquinolin-4-ols in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds. Specifically, the 7-arylquinolin-4-ol core represents a critical pharmacophore in numerous developmental drug candidates, exhibiting a wide range of therapeutic activities. The strategic functionalization at the 7-position of the quinoline ring system allows for the systematic modulation of a compound's physicochemical properties, enabling the optimization of its pharmacokinetic and pharmacodynamic profiles. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in modern synthetic organic chemistry for the construction of carbon-carbon bonds, offering a robust and versatile method for the synthesis of biaryl and heteroaryl-aryl structures.[1][2][3] This document provides a comprehensive guide, including a detailed experimental protocol and mechanistic insights, for the successful execution of the Suzuki-Miyaura coupling of 7-bromoquinolin-4-ol with various arylboronic acids.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][4][5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The cycle comprises three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is often influenced by the electron density of the aryl halide; however, the use of electron-rich and bulky phosphine ligands can facilitate this process, even with challenging substrates.[7][8]
-
Transmetalation: In this step, the organic moiety from the organoboron species (the aryl group from the arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the exchange of organic groups on the palladium.[9][10]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the quinoline and aryl groups, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Introduction: The Quinolin-4-ol Scaffold and the Power of Cross-Coupling
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 7-Bromoquinolin-4-ol
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Specifically, the quinolin-4-ol motif and its derivatives are of significant interest. The functionalization of this core structure is critical for modulating pharmacological properties, and palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for this purpose.[2][3]
This guide, intended for researchers, synthetic chemists, and drug development professionals, provides detailed application notes and protocols for the three major classes of palladium-catalyzed cross-coupling reactions on this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the mechanistic rationale behind experimental choices, offering field-proven insights to ensure successful and reproducible outcomes.
A key feature of the this compound substrate is its existence in a tautomeric equilibrium with its 7-bromoquinolin-4(1H)-one form. This can influence its solubility and the reactivity of the nitrogen atom. The protocols described herein are optimized to address the specific characteristics of this valuable building block.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[4][5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established, three-step process.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[8][9]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[10] This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[4][7]
The choice of base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10] Ligands, typically phosphines, stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable starting point for the C-C bond formation.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water (typically a 4:1 to 10:1 Dioxane:Water ratio)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 224 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol, 3 mol%), and K₂CO₃ (e.g., 414 mg, 3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4] The crude product is then purified by flash column chromatography on silica gel to afford the desired 7-phenylquinolin-4-ol.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 16 | 80-90 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 100 | 8 | 75-85 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 6 | 70-85 |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[11][12] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[11]
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination is similar in principle to the Suzuki coupling but has distinct features.[13][14]
-
Oxidative Addition: A Pd(0) complex adds to the this compound to form a Pd(II) species. This step is widely considered to be the rate-determining step in many cases.[15]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[11][14]
The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often required to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[14] The base must be strong enough to deprotonate the amine but should not promote undesirable side reactions.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol is a general method for coupling secondary cyclic amines.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (e.g., 224 mg, 1.0 mmol), Cs₂CO₃ (e.g., 652 mg, 2.0 mmol), Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol, 2 mol%), and Xantphos (e.g., 23 mg, 0.04 mmol, 4 mol%) to an oven-dried vial with a stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 10 mL). Add morpholine (e.g., 131 mg, 1.5 mmol). Seal the vial with a PTFE-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C. Stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (often using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent streaking) to yield 7-morpholinoquinolin-4-ol.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) + Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 80-90 |
| Aniline | Pd(OAc)₂ (2) + BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (1.5) + BrettPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 70-80 |
| n-Hexylamine | G4-XPhos-Pd (2) | LHMDS (1.5) | THF | 70 | 6 | 65-75 |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the most widely employed method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[16][17] The reaction is valued for its mild conditions and is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[16]
Mechanistic Rationale
The Sonogashira reaction uniquely involves two interconnected catalytic cycles.[17][18]
-
Palladium Cycle: This cycle is analogous to those seen in Suzuki and Buchwald-Hartwig reactions. It begins with the oxidative addition of Pd(0) to this compound. The resulting Pd(II) complex then undergoes transmetalation with a copper(I)-acetylide species. Reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.
-
Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base. This deprotonates the alkyne and forms a highly reactive copper(I)-acetylide intermediate, which is the active species for the transmetalation step with the palladium complex.
Copper-free Sonogashira variants exist, which can be advantageous for preventing the undesired homocoupling of the alkyne (Glaser coupling) and simplifying purification.[17][18]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling with Phenylacetylene
This protocol describes a standard copper-co-catalyzed Sonogashira reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as base and often as solvent or co-solvent)
-
Anhydrous THF or DMF (if a co-solvent is needed)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (e.g., 224 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (e.g., 14 mg, 0.02 mmol, 2 mol%), and CuI (e.g., 8 mg, 0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed THF (e.g., 5 mL) and triethylamine (e.g., 5 mL). Stir for 10 minutes to dissolve the solids. Add phenylacetylene (e.g., 112 mg, 1.1 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature to 50 °C for 2-12 hours. The reaction is often complete at room temperature. Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or DCM (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain 7-(phenylethynyl)quinolin-4-ol.
Data Summary: Sonogashira Coupling Conditions
| Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) + CuI (4) | Et₃N | THF | 25 | 6 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3) + CuI (5) | DIPA | DMF | 50 | 4 | 80-90 |
| Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) + CuI (2) | Et₃N | THF/DMF | 60 | 8 | 75-85 |
| Propargyl alcohol | Pd(OAc)₂ (2) + PPh₃ (4) + CuI (3) | Piperidine | Acetonitrile | 40 | 12 | 70-80 |
General Experimental Workflow
A systematic approach is key to achieving reproducible results in cross-coupling reactions. The following workflow represents a generalized procedure applicable to all three reaction types discussed.
Caption: A generalized experimental workflow for palladium cross-coupling reactions.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 18. chem.libretexts.org [chem.libretexts.org]
7-Bromoquinolin-4-ol: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Privileged Quinoline Core
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its rigid bicyclic framework provides a defined orientation for pendant functional groups to interact with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor, further enhancing binding affinities. Within this esteemed class of heterocycles, 7-Bromoquinolin-4-ol emerges as a particularly valuable building block. The strategic placement of the bromine atom at the C7 position offers a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space. Concurrently, the hydroxyl group at the C4 position, existing in tautomeric equilibrium with its quinolinone form, provides a crucial site for further functionalization. This dual reactivity makes this compound an ideal starting material for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this versatile reagent, tailored for researchers and scientists in the field of drug development.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| CAS Number | 82121-06-0 |
| Appearance | Brown solid |
| Melting Point | 279-281 °C |
| Boiling Point | 370.7±22.0 °C (Predicted) |
| Density | 1.705±0.06 g/cm³ (Predicted) |
Safety and Handling:
This compound is classified as harmful if swallowed and can cause serious eye damage.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[3] If swallowed, seek immediate medical attention.[3] Store the compound in a tightly sealed container in a cool, dry place.[3]
Core Synthetic Strategies and Protocols
The synthetic utility of this compound is primarily centered around two key reactive sites: the C7-bromo position and the C4-hydroxyl group. The following protocols detail established methods for leveraging these sites to generate diverse molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position
The bromine atom at the C7 position is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are foundational for creating C-C bonds and introducing aryl, heteroaryl, and alkynyl moieties, which are crucial for modulating the pharmacological properties of the resulting molecules.[6][7]
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9] In the context of this compound, this reaction provides a direct route to 7-aryl or 7-heteroaryl quinolin-4-ol derivatives, which are prevalent in kinase inhibitors and other therapeutic agents.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) or a combination of Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand like SPhos or XPhos.
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[9] The choice of base can influence the reaction rate and yield.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the efficiency of the coupling. Bulky electron-rich phosphine ligands often improve the catalytic activity, especially for challenging substrates.
-
Solvent: A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents. Degassing is essential to prevent the oxidation of the Pd(0) catalyst.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11] This reaction is instrumental in synthesizing arylalkynes, which are important intermediates and can be further elaborated into various heterocyclic systems.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of tetrahydrofuran (THF) and a tertiary amine (e.g., triethylamine or diisopropylethylamine).
-
Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), (0.03 equiv.) and the copper co-catalyst, copper(I) iodide (CuI, 0.05 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper(I) iodide is believed to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent. It also acts as a scavenger for the hydrogen bromide formed during the reaction.[12]
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.
Functionalization at the C4-Position
The C4-hydroxyl group of this compound can be readily converted into a better leaving group, such as a chloride, which then allows for nucleophilic aromatic substitution. This two-step process is a common strategy to introduce amines and other nucleophiles at the C4 position, a key feature in many antimalarial drugs like chloroquine.[2]
Experimental Protocol: Synthesis of 7-Bromo-4-chloroquinoline
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and an excess of phosphorus oxychloride (POCl₃, 5-10 equiv.). A co-solvent such as toluene or dioxane can be used.[13]
-
Reaction Conditions: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. Filter the solid, wash with water, and dry to obtain 7-bromo-4-chloroquinoline.[13] Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating and chlorinating agent that efficiently converts the hydroxyl group into a chloride. The excess POCl₃ also serves as the reaction solvent in many cases.
-
Careful Quenching: The reaction of POCl₃ with water is highly exothermic and releases HCl gas. Therefore, quenching must be done slowly and with caution in a well-ventilated fume hood.
Experimental Protocol: Synthesis of 4-Amino-7-bromoquinolines
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 7-bromo-4-chloroquinoline (1.0 equiv.) and the desired amine (1.1-2.0 equiv.) in a suitable solvent like ethanol, isopropanol, or acetonitrile.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling, the product may precipitate from the reaction mixture. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization to yield the desired 4-amino-7-bromoquinoline derivative.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants and products. Protic solvents like ethanol can facilitate the reaction.
-
Excess Amine: Using a slight excess of the amine can help drive the reaction to completion.
General Synthetic Scheme for C4-Functionalization:
Caption: Two-step synthesis of 4-amino-7-bromoquinolines from this compound.
Applications in Drug Discovery
The derivatives of this compound have shown significant promise in various therapeutic areas, most notably as kinase inhibitors and antimalarial agents.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[14] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. The 4-anilinoquinoline scaffold, readily accessible from this compound, is a well-established pharmacophore for kinase inhibitors.[15][16] By performing a Suzuki coupling at the C7 position of a 4-anilino-7-bromoquinoline intermediate, a diverse range of substituents can be introduced to probe the ATP-binding site of various kinases and optimize selectivity and potency.
Antimalarial Agents
Malaria remains a major global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[17][18] The 4-aminoquinoline core is central to the activity of chloroquine, a historically important antimalarial drug.[2] Starting from this compound, novel 4-aminoquinoline derivatives with diverse substituents at the C7 position can be synthesized. These modifications can overcome existing resistance mechanisms and improve the efficacy of this class of compounds.[19] For instance, biaryl-containing 4-aminoquinolines, synthesized via Suzuki coupling of the corresponding 7-bromo precursor, have shown promising activity against drug-resistant strains of P. falciparum.[19]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the strategic and efficient synthesis of a wide array of derivatives. The protocols and applications outlined in this guide demonstrate its utility in the development of novel kinase inhibitors and antimalarial agents. By leveraging the established synthetic methodologies for this scaffold, researchers can continue to explore new chemical space and advance the discovery of new therapeutics for a range of diseases.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. 7-BROMO-4-CHLOROQUINOLINE | 75090-52-7 [chemicalbook.com]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents [mdpi.com]
- 18. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of the 4-hydroxyl group of 7-Bromoquinolin-4-ol
Anwendungs- und Protokollleitfaden: Derivatisierung der 4-Hydroxylgruppe von 7-Bromchinolin-4-ol
Anwendungs- und Protokollleitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation der 4-Hydroxylgruppe des 7-Bromchinolin-4-ols. Als zentraler Baustein in der medizinischen Chemie bietet dieses Molekül zwei reaktive Stellen für die weitere Funktionalisierung: die 4-Hydroxylgruppe und das Bromatom an Position 7. Die Derivatisierung der 4-OH-Gruppe ist oft der erste strategische Schritt, um die physikochemischen Eigenschaften wie Löslichkeit und Lipophilie zu modulieren oder um als Schutzgruppe für nachfolgende Reaktionen, wie Palladium-katalysierte Kreuzkupplungen an der C7-Position, zu dienen.[1][2]
Wissenschaftliche Begründung und strategische Überlegungen
7-Bromchinolin-4-ol existiert in einem tautomeren Gleichgewicht mit seiner Ketoform, 7-Brom-1H-chinolin-4-on.[3] Für Derivatisierungsreaktionen ist die Enolform (4-Hydroxy) entscheidend, da sie als Nukleophil agiert. Die Modifikation dieser Gruppe zu Ethern oder Estern ist ein fundamentaler Schritt in der Synthese von Wirkstoffkandidaten. Chinolin-Derivate sind für ihre breite Palette an biologischen Aktivitäten bekannt, darunter antimikrobielle, krebsbekämpfende und entzündungshemmende Eigenschaften.[4][5][6] Die gezielte Modifikation der 4-Position ermöglicht es, die Wechselwirkung des Moleküls mit biologischen Zielstrukturen zu optimieren und seine pharmakokinetischen Profile zu verbessern.
Die hier vorgestellten Protokolle konzentrieren sich auf zwei der häufigsten und vielseitigsten Derivatisierungsstrategien: O-Alkylierung zur Synthese von Ethern und O-Acylierung zur Synthese von Estern.
O-Alkylierung: Synthese von 7-Brom-4-alkoxychinolinen
Die Umwandlung der 4-Hydroxylgruppe in eine Ether-Funktionalität ist eine robuste Methode zur Erhöhung der Lipophilie und zur Modifikation der sterischen und elektronischen Eigenschaften des Moleküls. Ether sind chemisch stabil und eignen sich daher hervorragend als permanente Strukturelemente in Wirkstoffmolekülen.[4] Die Williamson-Ethersynthese ist die am weitesten verbreitete Methode für diese Transformation.
Kausale Begründung der experimentellen Entscheidungen
-
Base: Die Wahl der Base ist entscheidend für die Deprotonierung der phenolischen Hydroxylgruppe. Starke Basen wie Natriumhydrid (NaH) führen zu einer schnellen und irreversiblen Bildung des Alkoholats und sind ideal für weniger reaktive Alkylierungsmittel. Mildere Basen wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) sind oft ausreichend und erfordern in der Regel höhere Reaktionstemperaturen, sind aber einfacher in der Handhabung.[4]
-
Lösungsmittel: Polare aprotische Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril (CH₃CN) sind optimal, da sie sowohl das Alkoholat als auch das Alkylierungsmittel gut lösen und die Sₙ2-Reaktion begünstigen.
-
Alkylierungsmittel: Die Reaktivität der Alkylhalogenide nimmt in der Reihenfolge I > Br > Cl ab. Alkyliodide sind am reaktivsten, aber oft teurer und weniger stabil.
Detailliertes Protokoll: Allgemeine Williamson-Ethersynthese
Dieses Protokoll beschreibt die Synthese von 7-Brom-4-methoxychinolin als repräsentatives Beispiel.
Materialien:
-
7-Bromchinolin-4-ol
-
Natriumhydrid (NaH, 60 % Dispersion in Mineralöl)
-
Methyliodid (CH₃I)
-
Wasserfreies Dimethylformamid (DMF)
-
Diethylether
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Reaktionskolben, Magnetrührer, Eisbad, Argon- oder Stickstoffatmosphäre
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem trockenen, mit Inertgas (Argon) gespülten 250-mL-Rundkolben werden 1,0 Äquivalent 7-Bromchinolin-4-ol in wasserfreiem DMF gelöst.
-
Deprotonierung: Der Kolben wird in einem Eisbad auf 0 °C gekühlt. Unter Rühren werden langsam 1,2 Äquivalente Natriumhydrid (60 % Dispersion) portionsweise zugegeben. Die Mischung wird bei 0 °C für 30 Minuten gerührt, bis die Wasserstoffentwicklung aufhört. Dies signalisiert die vollständige Bildung des Natriumalkoholats.
-
Alkylierung: 1,5 Äquivalente Methyliodid werden langsam zur Reaktionsmischung getropft. Die Mischung wird anschließend aus dem Eisbad entfernt und bei Raumtemperatur für 4-6 Stunden gerührt.
-
Reaktionsüberwachung: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (z. B. mit einem Eluentengemisch aus Ethylacetat/Hexan), bis das Ausgangsmaterial vollständig umgesetzt ist.
-
Aufarbeitung: Die Reaktion wird durch vorsichtige, langsame Zugabe von gesättigter NH₄Cl-Lösung bei 0 °C gequencht. Die wässrige Phase wird dreimal mit Diethylether extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen, über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Isolierung: Der Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das reine 7-Brom-4-methoxychinolin zu erhalten.
Workflow der O-Alkylierung
Abbildung 1: Allgemeiner Workflow für die O-Alkylierung von 7-Bromchinolin-4-ol.
Datenzusammenfassung: O-Alkylierungsbedingungen
| Alkylierungsmittel | Base (Äquiv.) | Lösungsmittel | Temp. (°C) | Zeit (h) | Typ. Ausbeute (%) |
| Methyliodid | NaH (1.2) | DMF | RT | 4-6 | 85-95 |
| Ethylbromid | K₂CO₃ (2.0) | Acetonitril | 80 | 12 | 70-85 |
| Propargylbromid | Cs₂CO₃ (1.5) | DMF | RT | 8 | 75-90 |
| Benzylbromid | NaH (1.2) | THF/DMF | RT | 6 | 80-92 |
Anmerkung: Die Ausbeuten sind Schätzwerte und können je nach spezifischen Reaktionsbedingungen und Maßstab variieren.
O-Acylierung: Synthese von 7-Bromchinolin-4-ylestern
Die O-Acylierung führt zur Bildung von Estern, die als Prodrugs dienen können, da sie in vivo durch Esterasen gespalten werden können, um das aktive 4-Hydroxy-Molekül freizusetzen. Diese Strategie wird häufig eingesetzt, um die Bioverfügbarkeit zu verbessern.
Kausale Begründung der experimentellen Entscheidungen
-
Acylierungsmittel: Säurechloride (z. B. Acetylchlorid) und Säureanhydride (z. B. Essigsäureanhydrid) sind hochreaktive Acylierungsmittel.
-
Base: Eine nicht-nukleophile Base wie Pyridin oder Triethylamin (TEA) wird verwendet, um die bei der Reaktion entstehende Säure (z. B. HCl) zu neutralisieren und die Reaktion voranzutreiben. Pyridin kann auch als Katalysator und Lösungsmittel dienen.
-
Temperatur: Die Reaktionen sind oft exotherm und werden typischerweise bei 0 °C begonnen, um eine kontrollierte Umsetzung zu gewährleisten.
Detailliertes Protokoll: Allgemeine O-Acylierung
Dieses Protokoll beschreibt die Synthese von 7-Bromchinolin-4-ylacetat.
Materialien:
-
7-Bromchinolin-4-ol
-
Essigsäureanhydrid ((Ac)₂O)
-
Pyridin
-
Dichlormethan (DCM)
-
1 M Salzsäure (HCl)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem trockenen Rundkolben wird 1,0 Äquivalent 7-Bromchinolin-4-ol in einer Mischung aus DCM und Pyridin (ca. 10:1 Volumenverhältnis) gelöst.
-
Acylierung: Die Lösung wird auf 0 °C gekühlt. 1,5 Äquivalente Essigsäureanhydrid werden langsam zugetropft.
-
Reaktion: Die Mischung wird bei Raumtemperatur für 2-4 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit Wasser verdünnt und die organische Phase abgetrennt.
-
Reinigung: Die organische Phase wird nacheinander mit 1 M HCl (um überschüssiges Pyridin zu entfernen), Wasser, gesättigter NaHCO₃-Lösung und Sole gewaschen.
-
Isolierung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt kann oft durch Umkristallisation oder, falls erforderlich, durch Säulenchromatographie gereinigt werden.
Workflow der O-Acylierung
Abbildung 2: Allgemeiner Workflow für die O-Acylierung von 7-Bromchinolin-4-ol.
Charakterisierung der Derivate
Die strukturelle Bestätigung und Reinheitsanalyse der synthetisierten Produkte ist ein unverzichtbarer Schritt. Ein multitechnischer Ansatz gewährleistet die Validität der Ergebnisse.
Analytischer Workflow
Abbildung 3: Workflow für die analytische Charakterisierung der synthetisierten Derivate.
Erwartete spektroskopische Daten
-
¹H-NMR: Das breite Singulett des Protons der 4-OH-Gruppe (typischerweise >10 ppm) verschwindet nach der Derivatisierung.
-
O-Alkylierung: Neue Signale erscheinen im aliphatischen Bereich, die der Alkylkette entsprechen (z. B. ein Singulett bei ~4,1 ppm für eine -OCH₃-Gruppe).
-
O-Acylierung: Ein neues Singulett erscheint für die Acetyl-Methylprotonen bei ~2,3-2,5 ppm.
-
-
¹³C-NMR: Das Signal für C4, das an die Hydroxylgruppe gebunden ist, erfährt eine deutliche Verschiebung. Neue Signale für die hinzugefügte Alkyl- oder Acylgruppe werden sichtbar.
-
Massenspektrometrie (MS): Der Molekülionenpeak [M]⁺ oder [M+H]⁺ bestätigt die erwartete Zunahme der Molmasse.
-
IR-Spektroskopie: Die breite O-H-Schwingungsbande (ca. 3200-3400 cm⁻¹) des Ausgangsmaterials ist nicht mehr vorhanden.
-
Ether: Eine neue, starke C-O-Streckschwingung erscheint im Bereich von 1250-1050 cm⁻¹.
-
Ester: Eine sehr starke C=O-Streckschwingungsbande der Estergruppe erscheint bei ca. 1750-1770 cm⁻¹.
-
Synthetisches Potenzial: Weiterführende Reaktionen
Die erfolgreich synthetisierten 4-Alkoxy- und 4-Acyloxy-7-bromchinoline sind wertvolle Zwischenprodukte für die weitere Diversifizierung. Das Bromatom an der C7-Position ist ein idealer "Griff" für Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-, Heck- oder Buchwald-Hartwig-Kupplung.[1][2] Dies ermöglicht die Einführung einer Vielzahl von Aryl-, Heteroaryl- oder Aminogruppen und eröffnet den Zugang zu umfangreichen Substanzbibliotheken für das Screening biologischer Aktivitäten.[2]
Referenzen
[1] 7-Bromo-2-methylquinoline: Applications in Pharmaceutical and Chemical Synthesis. (2025). Google AI. 1 [2] Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline in Organic Synthesis. (2025). Benchchem. 2 [4] Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. (n.d.). PubMed Central. 4 [3] 7-Bromoquinolin-4-ol | C9H6BrNO. (n.d.). PubChem. 3 [5] Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. 5 [6] Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. 6
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 7-Bromoquinolin-4-ol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets in modern medicine, particularly in oncology. The quinoline and quinazoline cores are considered "privileged scaffolds" in medicinal chemistry due to their ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases.[1] Notably, the 4-anilino-quinazoline/quinoline framework is a hallmark of numerous FDA-approved epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[2]
This guide focuses on a highly versatile and strategic building block, 7-Bromoquinolin-4-ol , for the synthesis of a diverse range of kinase inhibitors. The unique arrangement of functional groups in this molecule—a nucleophilic hydroxyl group at the 4-position, a modifiable bromine atom at the 7-position, and the quinoline core itself—offers a powerful platform for generating libraries of potent and selective kinase inhibitors. The bromine atom, in particular, serves as a synthetic handle for late-stage diversification through powerful cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.
Core Synthetic Strategy: A Two-Pronged Approach
The synthetic utility of this compound lies in a sequential functionalization strategy. First, the 4-hydroxyl group is converted into a suitable leaving group, typically a chloride, to facilitate nucleophilic aromatic substitution (SNAr) with various anilines. This step establishes the critical 4-anilino pharmacophore. Subsequently, the 7-bromo position is exploited for diversification using palladium-catalyzed cross-coupling reactions.
Figure 1: General synthetic workflow for kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-4-chloroquinoline
This initial step is critical for activating the 4-position for subsequent nucleophilic substitution. The hydroxyl group of this compound is a poor leaving group; its conversion to a chloride is thus essential. Phosphoryl chloride (POCl₃) is a standard and effective reagent for this transformation.
Rationale: The lone pair of electrons on the nitrogen atom of the quinoline ring can attack the phosphorus atom of POCl₃, leading to the formation of a chlorophosphoryl intermediate. This intermediate is an excellent leaving group, which is then displaced by a chloride ion. A catalytic amount of a high-boiling tertiary amine or DMF can be used to accelerate the reaction.
Step-by-Step Procedure:
-
To 1.0 equivalent of this compound in a round-bottom flask, add 5-10 equivalents of phosphoryl chloride (POCl₃).
-
Add a catalytic amount (e.g., 2-3 drops) of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralize the acidic solution to a pH of 7-8 using a saturated sodium bicarbonate or a dilute sodium hydroxide solution.
-
A precipitate of 7-Bromo-4-chloroquinoline will form. Filter the solid, wash it with cold water, and dry it under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| This compound | 1.0 eq | Starting Material |
| Phosphoryl chloride (POCl₃) | 5-10 eq | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst |
Table 1: Reagents for the synthesis of 7-Bromo-4-chloroquinoline.
Protocol 2: Synthesis of 4-Anilino-7-bromoquinoline Derivatives
With the activated 7-Bromo-4-chloroquinoline in hand, the key 4-anilino moiety can be introduced via an SNAr reaction. The choice of the substituted aniline is crucial as this part of the molecule often occupies the hydrophobic pocket of the kinase active site.
Rationale: The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic attack by the aniline at the 4-position, leading to the displacement of the chloride. The reaction is often carried out in a protic solvent like isopropanol or ethanol and may be catalyzed by an acid (e.g., pyridine-HCl) to protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack.[2]
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 7-Bromo-4-chloroquinoline in a suitable solvent such as isopropanol or ethanol.
-
Add 1.1 to 1.5 equivalents of the desired substituted aniline.
-
Add a catalytic amount of an acid catalyst, such as pyridine hydrochloride or a few drops of concentrated HCl.
-
Heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product as the hydrochloride salt may form.
-
Filter the solid and wash with the reaction solvent or diethyl ether.
-
To obtain the free base, suspend the hydrochloride salt in water or a mixture of water and ethyl acetate, and add a base (e.g., saturated NaHCO₃ solution) until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[2]
Protocol 3: Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is ideal for introducing aryl or heteroaryl moieties at the 7-position of the quinoline core.[3] This allows for the exploration of additional binding interactions with the target kinase.
Rationale: The catalytic cycle involves the oxidative addition of the 7-bromoquinoline to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To a reaction vessel, add 1.0 equivalent of the 4-anilino-7-bromoquinoline intermediate, 1.2-1.5 equivalents of the desired aryl/heteroaryl boronic acid or ester, and 2-3 equivalents of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and a ligand (e.g., Pd(OAc)₂ with SPhos or XPhos).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water).
-
Heat the reaction mixture to 80-100 °C for 8-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
| Component | Example | Molar Ratio/Loading |
| Aryl Halide | 4-Anilino-7-bromoquinoline | 1.0 eq |
| Boronic Acid/Ester | Phenylboronic acid | 1.2-1.5 eq |
| Palladium Catalyst | Pd(PPh₃)₄ | 2-5 mol% |
| Base | Na₂CO₃ | 2-3 eq |
| Solvent | 1,4-Dioxane/Water | - |
Table 2: Typical conditions for a Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Discovery: A Case Study on EGFR
The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy.[2] The 4-anilinoquinoline scaffold is known to bind to the ATP-binding site of EGFR. By synthesizing a library of 4-anilino-7-aryl-quinolines using the protocols described above, researchers can systematically probe the SAR of the C-7 position. For instance, introducing different substituted phenyl rings at the 7-position can modulate properties such as solubility, metabolic stability, and potency by forming additional interactions with the receptor.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Antibacterial Evaluation of Novel Schiff Bases Derived from 7-Bromoquinolin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and antibacterial screening of novel Schiff bases derived from 7-bromoquinolin-4-ol. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities, including potent antibacterial effects. This protocol details a robust, multi-step synthetic pathway, starting from the conversion of this compound to key intermediates, followed by the final Schiff base formation. Furthermore, it outlines a standardized protocol for evaluating the antibacterial efficacy of the synthesized compounds through the determination of the Minimum Inhibitory Concentration (MIC).
Scientific Rationale and Background
Quinoline and its derivatives have long been a cornerstone in the development of antimicrobial agents.[1] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are critical for DNA replication, repair, and recombination.[2][3][4] By stabilizing the enzyme-DNA complex, these agents introduce double-stranded breaks in the bacterial chromosome, leading to cell death.[2][5]
Schiff bases (compounds containing an azomethine or imine group, -C=N-) derived from various heterocyclic scaffolds have demonstrated significant biological potential, including antibacterial, antifungal, and anticancer activities.[6][7] The imine group is crucial for their bioactivity. The incorporation of a Schiff base moiety onto the quinoline ring system is a promising strategy to develop new antibacterial agents, potentially with novel mechanisms of action or improved activity against resistant strains.[8] This guide focuses on a synthetic route starting from this compound, a versatile building block for creating a library of diverse Schiff bases for antibacterial screening.
Synthetic Pathway and Protocols
The overall synthetic strategy involves a three-step process:
-
Chlorination of the starting material, this compound, to produce the reactive intermediate, 7-bromo-4-chloroquinoline.
-
Nucleophilic aromatic substitution (SNAr) to replace the 4-chloro group with a primary amine, yielding 4-amino-7-bromoquinoline.
-
Condensation of the 4-amino-7-bromoquinoline with various aromatic aldehydes to form the final Schiff base products.
Workflow for Synthesis of Quinoline Schiff Bases
Caption: Synthetic workflow for the preparation of quinoline Schiff bases.
Protocol 2.1: Synthesis of 7-Bromo-4-chloroquinoline (Intermediate 1)
Principle: The hydroxyl group at the 4-position of the quinoline ring exists in tautomeric equilibrium with its keto form. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts the hydroxyl group into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[9][10][11][12]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dioxane (optional, as solvent)[13]
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add this compound (1.0 equivalent).
-
Chlorination: Slowly add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) to the starting material. The reaction is highly exothermic and should be performed in a well-ventilated fume hood.[9]
-
Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH reaches 8-9. The product will precipitate as a solid.
-
Extraction: Filter the solid precipitate and wash thoroughly with cold water. Alternatively, if the product does not precipitate cleanly, extract the aqueous mixture with ethyl acetate (3 x 100 mL).[13]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 7-bromo-4-chloroquinoline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2.2: Synthesis of 4-Amino-7-bromoquinoline (Intermediate 2)
Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The highly reactive 4-chloroquinoline intermediate readily reacts with an amine source, such as ammonium acetate or ammonia, to yield the corresponding 4-aminoquinoline.[14][15]
Materials:
-
7-Bromo-4-chloroquinoline
-
Ammonium acetate or aqueous ammonia
-
Phenol or a high-boiling point solvent
-
Ethanol
Procedure:
-
Reaction Setup: Combine 7-bromo-4-chloroquinoline (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in a sealed tube or a round-bottom flask with a reflux condenser.
-
Heating: Heat the mixture at 120-140°C for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Add water to the mixture and basify with an aqueous solution of sodium hydroxide to pH 10-12.
-
Extraction: Extract the product with a suitable organic solvent like chloroform or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield pure 4-amino-7-bromoquinoline.
Protocol 2.3: General Synthesis of Quinoline Schiff Bases
Principle: The final step is the formation of the imine linkage through the condensation of the primary amine (4-amino-7-bromoquinoline) with the carbonyl group of an aromatic aldehyde. This reaction is typically carried out under reflux in an alcoholic solvent, sometimes with a catalytic amount of acid.[7]
Materials:
-
4-Amino-7-bromoquinoline
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-7-bromoquinoline (1.0 equivalent) in absolute ethanol.
-
Addition of Aldehyde: Add the respective aromatic aldehyde (1.0-1.1 equivalents) to the solution. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The formation of a precipitate often indicates product formation.
-
Monitoring: Monitor the reaction progress using TLC.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath. The precipitated Schiff base can be collected by filtration.
-
Purification: Wash the solid product with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.
Structural Characterization (Self-Validation)
To ensure the trustworthiness of the synthesis, the identity and purity of the synthesized intermediates and final Schiff bases must be confirmed using standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Intermediate 2 (4-Amino-7-bromoquinoline): Look for characteristic N-H stretching bands around 3300-3400 cm⁻¹.
-
Final Schiff Base: Confirm the disappearance of the N-H stretches from the amine and the C=O stretch (around 1700 cm⁻¹) from the aldehyde. Crucially, look for the appearance of a new, strong absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Confirm the presence of protons corresponding to both the quinoline ring and the aromatic aldehyde moiety.
-
The most diagnostic signal for the Schiff base is the singlet for the imine proton (-CH=N-), which typically appears downfield, around 8.5-9.5 ppm.
-
-
Mass Spectrometry (MS):
-
Confirm the molecular weight of the synthesized compounds by identifying the molecular ion peak [M]⁺ or [M+H]⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible.
-
Protocol for Antibacterial Screening
The antibacterial activity of the synthesized quinoline Schiff bases is determined by finding the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] The broth microdilution method is a standardized and widely used technique.[18][19]
Workflow for MIC Determination
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 12. atlantis-press.com [atlantis-press.com]
- 13. 7-BROMO-4-CHLOROQUINOLINE | 75090-52-7 [chemicalbook.com]
- 14. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 15. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. protocols.io [protocols.io]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
Application Notes & Protocols: 7-Bromoquinolin-4-ol in the Development of Anticancer Agents
Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" for the design of therapeutic agents. Quinoline derivatives are found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities.[3][4] In the field of oncology, this scaffold is particularly prominent, with derivatives demonstrating the ability to combat cancer through diverse and potent mechanisms, including the inhibition of critical enzymes like topoisomerases and protein kinases, intercalation into DNA, and the induction of programmed cell death (apoptosis).[1][2][5][6][7] This guide focuses on a specific and highly versatile precursor, 7-Bromoquinolin-4-ol, and its strategic application in the synthesis and evaluation of next-generation anticancer agents.
The Strategic Importance of this compound
This compound is not merely another quinoline derivative; its specific substitution pattern offers a powerful and flexible platform for synthetic chemists. The true value of this molecule lies in the distinct reactivity of its functional groups, which allows for sequential and regioselective modifications.
-
The 4-Hydroxy Group: This group exists in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydroquinoline. More importantly, it can be readily converted into an excellent leaving group, most commonly a chloro group, by treatment with reagents like phosphoryl chloride (POCl₃).[8][9] This transformation primes the C4 position for nucleophilic aromatic substitution (SNAr), enabling the introduction of a vast array of amine-containing side chains. The resulting 4-aminoquinoline core is a well-established pharmacophore in many anticancer agents.[1]
-
The 7-Bromo Group: The bromine atom at the C7 position is a key handle for modern cross-coupling chemistry. It is particularly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.[10] This allows for the precise installation of diverse aryl and heteroaryl moieties, which can be used to probe interactions with specific pockets in target enzymes, enhance potency, and modulate pharmacokinetic properties.[11][12] The 7-position substitution is known to be critical for the activity of many quinoline-based inhibitors.[1]
Synthetic Protocols: From Precursor to Potent Inhibitor
The following protocols provide a robust, two-stage workflow for synthesizing a diverse library of anticancer candidates starting from this compound. The causality behind this sequence is to first install the amine side chain at the more reactive C4 position, followed by the more versatile but often more complex cross-coupling at C7.
Protocol 1: Synthesis of 4-Anilino-7-bromoquinoline Intermediate
This protocol first activates the C4 position via chlorination and then introduces an aniline moiety. Aniline is used here as a representative example; a wide range of primary and secondary amines can be employed to generate a library of compounds.[8]
Step A: Chlorination of this compound
-
Reagents & Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1.0 eq).
-
Reaction: Carefully add excess phosphoryl chloride (POCl₃, ~10 eq) to the flask under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 7-bromo-4-chloroquinoline can be purified by column chromatography on silica gel.
Step B: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents & Setup: To a solution of 7-bromo-4-chloroquinoline (1.0 eq) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF), add the desired aniline derivative (e.g., 4-methoxyaniline, 1.2 eq).
-
Reaction: Add a catalytic amount of hydrochloric acid (HCl) or heat the mixture to 80-100°C. The reaction is typically complete within 8-12 hours. Monitor progress by TLC.
-
Work-up: Cool the reaction mixture and dilute it with water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product, a 4-anilino-7-bromoquinoline derivative, can be purified by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C7-Arylation
This protocol utilizes the bromo-intermediate from Protocol 1 to introduce an aryl group at the C7 position, a key step in creating many potent kinase inhibitors.[10]
-
Reagents & Setup: In a Schlenk flask, combine the 4-anilino-7-bromoquinoline derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent & Degassing: Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (90-110°C) under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final 7-aryl-4-anilinoquinoline product by column chromatography on silica gel.
Elucidating Anticancer Mechanisms
Derivatives of this compound exert their anticancer effects primarily through two interconnected mechanisms: direct inhibition of signaling kinases and subsequent induction of apoptosis.
Mechanism 1: Kinase Inhibition
Cancer cells are often dependent on hyperactive signaling pathways driven by protein kinases. Quinoline derivatives are highly effective at targeting the ATP-binding site of many kinases, including Src, EGFR, and VEGFR, thereby blocking downstream signaling required for cell growth and proliferation.[5][8][12] The 4-anilino group typically acts as a hinge-binder, forming crucial hydrogen bonds within the ATP pocket, while the 7-aryl substituent can extend into adjacent hydrophobic regions to confer potency and selectivity.[5]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromoquinolin-4-ol: A Versatile Precursor for the Development of Advanced Fluorescent Probes
Introduction
Quinoline derivatives are a cornerstone in the development of fluorescent probes, prized for their rigid, aromatic structure that provides a robust scaffold for creating fluorophores with tunable photophysical properties. Within this class of compounds, 7-Bromoquinolin-4-ol emerges as a particularly valuable precursor for the synthesis of novel fluorescent probes for bio-imaging and sensing applications. The strategic placement of the bromine atom at the 7-position offers a reactive handle for derivatization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1] This allows for the systematic modification of the quinoline core to fine-tune the probe's spectral properties and to introduce specific recognition moieties for targeted analytes. The 4-hydroxyl group, in turn, can influence the probe's sensitivity to its microenvironment, such as pH, and can participate in hydrogen bonding interactions.[2]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of advanced fluorescent probes. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols for probe synthesis and application in live-cell imaging, and discuss the key considerations for designing and validating quinoline-based fluorescent probes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the precursor is essential for designing synthetic routes and predicting the characteristics of the final fluorescent probe.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [3] |
| Molecular Weight | 224.05 g/mol | [3] |
| Appearance | Brown solid | [4] |
| Melting Point | 279-281 °C | [4] |
| CAS Number | 82121-06-0 | [3] |
| pKa | 3.83 ± 0.40 (Predicted) | [4] |
Synthesis of a 7-Arylquinolin-4-ol Fluorescent Probe via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal choice for derivatizing this compound.[5][6] This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester.[6] The choice of the boronic acid allows for the introduction of a wide range of functional groups to modulate the photophysical properties of the resulting probe.
Here, we present a detailed protocol for the synthesis of a hypothetical fluorescent probe, 7-(4-methoxyphenyl)quinolin-4-ol, from this compound and 4-methoxyphenylboronic acid. The electron-donating methoxy group on the appended phenyl ring is expected to enhance the fluorescence quantum yield of the quinoline core.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a 7-arylquinolin-4-ol fluorescent probe.
Detailed Protocol
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio to achieve a concentration of 0.1 M with respect to this compound. The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step.[6] Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine. The aqueous washes remove the inorganic salts and the water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure 7-(4-methoxyphenyl)quinolin-4-ol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Live-Cell Imaging
Fluorescent probes derived from this compound are expected to be valuable tools for live-cell imaging.[7][8] Their generally lipophilic nature allows for passive diffusion across the cell membrane. The following is a general protocol for staining live cells with a 7-arylquinolin-4-ol probe. This protocol should be optimized for each specific probe and cell line.
Live-Cell Imaging Workflow
Caption: General workflow for live-cell imaging with a quinoline-based fluorescent probe.
Detailed Protocol
Materials:
-
Live cells (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
7-Arylquinolin-4-ol fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture them until they reach the desired confluency (typically 50-70%). The use of glass-bottom dishes is crucial for high-resolution imaging.
-
Probe Preparation: Prepare a stock solution of the 7-arylquinolin-4-ol probe (e.g., 1 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20 °C, protected from light.
-
Probe Loading: On the day of the experiment, dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM). The optimal concentration needs to be determined experimentally to achieve sufficient signal with minimal cytotoxicity.
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 15-60 minutes at 37 °C in a CO₂ incubator. The incubation time should be optimized to allow for sufficient probe uptake and localization.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with a suitable light source and filter sets. The excitation and emission wavelengths will depend on the specific photophysical properties of the synthesized probe.
Expected Photophysical Properties
The photophysical properties of the synthesized probe must be characterized to determine its suitability for fluorescence microscopy and to select the appropriate imaging parameters.
| Property | Hypothetical Value |
| Excitation Maximum (λex) | ~350-400 nm |
| Emission Maximum (λem) | ~450-550 nm |
| Stokes Shift | > 50 nm |
| Quantum Yield (Φ) | 0.1 - 0.5 |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ |
Note: These are hypothetical values and must be experimentally determined for each new probe.[4]
Conclusion
This compound is a highly versatile and valuable precursor for the synthesis of novel fluorescent probes. Its strategic functionalization via palladium-catalyzed cross-coupling reactions enables the rational design of probes with tailored photophysical properties and specific sensing capabilities. The protocols provided in this application note offer a solid foundation for the synthesis of 7-arylquinolin-4-ol probes and their application in live-cell imaging. Researchers are encouraged to adapt and optimize these protocols for their specific research needs to unlock the full potential of this promising class of fluorescent probes.
References
- 1. benchchem.com [benchchem.com]
- 2. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photophysical properties of ,4-alkyl- and 7-alkoxycoumarin derivatives. absorption and emission spectra, fluorescence quantum yield and decay time (1995) | Janina R. Heldt | 59 Citations [scispace.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Quinoline-based fluorescent small molecules for live cell imaging [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Biological Activity Screening of 7-Bromoquinolin-4-ol Derivatives
Foreword
The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and antioxidant effects.[2][3][4] The strategic introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological targets. Among these, halogenated quinolines, particularly those bearing a bromine atom, have garnered significant interest. The presence of bromine at positions such as C6 or C7 can enhance the cytotoxic and antimicrobial efficacy of the parent compound.[5][6]
This technical guide provides a comprehensive framework for the in vitro biological activity screening of a specific class of these compounds: 7-Bromoquinolin-4-ol derivatives. We will delve into the rationale behind selecting specific assays, provide detailed, step-by-step protocols, and offer insights into data interpretation. This document is designed for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this promising class of molecules.
Rationale for Screening: The Therapeutic Promise of Quinolines
Quinoline derivatives exert their biological effects through a variety of mechanisms. In the realm of oncology, they have been shown to inhibit critical cellular processes such as cell proliferation and angiogenesis, and to induce apoptosis.[1][2] Their modes of action often involve the inhibition of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), or interference with topoisomerase enzymes essential for DNA replication.[1][6]
As antimicrobial agents, quinolones are renowned for their ability to target bacterial DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and repair.[5] This targeted action makes them effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[7] Furthermore, the quinoline nucleus is a feature of compounds exhibiting significant antioxidant activity, which is the ability to neutralize harmful free radicals, implicated in a range of diseases from cancer to neurodegenerative disorders.[4][8]
The focus on this compound derivatives is predicated on the hypothesis that the electronic and steric properties conferred by the bromine at the 7-position and the hydroxyl (or its keto tautomer) at the 4-position will modulate the biological activity, potentially leading to novel therapeutic agents.
Initial Compound Handling and Preparation
Objective: To prepare stock solutions of this compound derivatives suitable for in vitro assays, ensuring solubility and stability.
Causality: The accuracy and reproducibility of in vitro assays are critically dependent on the precise concentration and stability of the test compounds. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. However, high concentrations of DMSO can be toxic to cells, necessitating careful control of the final solvent concentration in assays.
Protocol:
-
Reagent Preparation:
-
Test Compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
Accurately weigh a precise amount of each this compound derivative.
-
Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required to facilitate dissolution.
-
Store the stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
For each experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay does not exceed a non-toxic level (typically ≤ 0.5%).
-
Anticancer Activity Screening
The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.
Cell Viability Assays: MTT and XTT
Principle: Tetrazolium-based assays, such as MTT and XTT, are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, insoluble formazan product that requires a solubilization step before absorbance can be measured.[11]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces a water-soluble orange formazan product, eliminating the need for a solubilization step and making it more convenient for high-throughput screening.[12]
Workflow for Cell Viability Assays
Caption: Workflow for MTT/XTT cell viability assays.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours.[5] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 15.2 |
| Derivative A | MCF-7 | 8.5 |
| Derivative B | MCF-7 | 22.1 |
| Doxorubicin | MCF-7 | 0.9 |
| This compound | A549 | 25.8 |
| Derivative A | A549 | 12.3 |
| Derivative B | A549 | 30.4 |
| Doxorubicin | A549 | 1.2 |
Antimicrobial Activity Screening
To assess the potential of this compound derivatives as antimicrobial agents, standard broth microdilution and disk diffusion assays are employed.
Broth Microdilution Assay
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[3]
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Disk Diffusion Assay
Principle: This qualitative assay assesses the susceptibility of bacteria to the test compounds. A paper disk impregnated with the compound is placed on an agar plate inoculated with the test bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.[5]
Workflow for Antimicrobial Screening
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iau.ir [journals.iau.ir]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 7-Bromoquinolin-4-ol Synthesis
Welcome to the Technical Support Center for the synthesis of 7-Bromoquinolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important quinoline derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your yield and purity.
Introduction: The Synthetic Challenge
This compound is a key heterocyclic building block in medicinal chemistry. Its synthesis, most commonly achieved via the Gould-Jacobs reaction, presents several challenges that can impact the final yield and purity.[1] This multi-step process, involving a condensation, thermal cyclization, saponification, and decarboxylation, requires careful control over reaction conditions to minimize side reactions and decomposition.[1][2] This guide provides a comprehensive resource to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization Step | 1. Insufficient Temperature: The thermal cyclization of the intermediate, diethyl 2-(((3-bromophenyl)amino)methylene)malonate, requires high temperatures (typically 240-260 °C) to proceed efficiently.[3] 2. Reaction Time: The reaction time must be carefully optimized; insufficient time leads to incomplete conversion, while excessive time can cause product degradation.[4] 3. Choice of Solvent: Using a low-boiling point solvent will prevent the reaction from reaching the necessary temperature for cyclization. | 1. Optimize Temperature: Gradually increase the temperature into the 240-260 °C range. The use of a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether is crucial for maintaining a stable high temperature.[3] 2. Monitor Reaction Progress: Track the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time for maximal conversion with minimal degradation. 3. Solvent Selection: Ensure the use of a high-boiling point solvent. Dowtherm A is a common and effective choice for this reaction. |
| Formation of Regioisomers | When using a meta-substituted aniline like 3-bromoaniline, cyclization can potentially occur at either of the two ortho positions, leading to a mixture of the desired 7-bromo and the undesired 5-bromo isomers.[5] | While the electronic and steric effects of the bromine substituent generally favor the formation of the 7-bromo isomer, optimizing the cyclization temperature can sometimes influence the regioselectivity. Lowering the temperature slightly, while extending the reaction time, may improve the ratio of the desired isomer. |
| Product Decomposition (Charring) | The high temperatures required for cyclization can lead to the decomposition of the starting materials and the product, resulting in a dark, tarry reaction mixture and low yields.[3] | Lower Reaction Temperature: If significant charring is observed, reduce the cyclization temperature and compensate with a longer reaction time. Purity of Starting Materials: Ensure the 3-bromoaniline and diethyl ethoxymethylenemalonate are of high purity, as impurities can catalyze decomposition at high temperatures. |
| Incomplete Saponification | The hydrolysis of the ethyl ester of 7-bromo-4-hydroxyquinoline-3-carboxylate can be sluggish. | Increase Reaction Time/Temperature: Extend the reflux time during the saponification step or slightly increase the temperature. Ensure Sufficient Base: Use a sufficient molar excess of sodium hydroxide to drive the reaction to completion. |
| Difficult Purification | The final product, this compound, can be challenging to purify due to its low solubility in many common organic solvents and the presence of persistent impurities. | Recrystallization: This is the most effective method for purifying the final product. Suitable solvents include ethanol, acetic acid, or dimethylformamide (DMF).[3][6] Experiment with solvent mixtures to find the optimal conditions for crystallization. Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. A gradient elution with a solvent system like ethyl acetate in hexane or dichloromethane in methanol is often effective.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the complete reaction pathway for the synthesis of this compound via the Gould-Jacobs reaction?
A1: The synthesis is a four-step process:
-
Condensation: 3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate (DEEMM) to form diethyl 2-(((3-bromophenyl)amino)methylene)malonate.
-
Thermal Cyclization: The intermediate is heated to a high temperature (around 250°C) to induce intramolecular cyclization, forming ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.[1]
-
Saponification: The resulting ester is hydrolyzed with a base, typically sodium hydroxide, to yield 7-bromo-4-hydroxyquinoline-3-carboxylic acid.[1]
-
Decarboxylation: The carboxylic acid is then heated, often in the same high-boiling point solvent, to remove the carboxyl group and yield the final product, this compound.[1]
Q2: Why is a high-boiling point solvent like Dowtherm A necessary for the cyclization step?
A2: The intramolecular cyclization is a thermally driven reaction that requires a significant energy input to overcome the activation barrier. High-boiling point solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) can maintain the high temperatures (around 250°C) required for this step in a controlled and stable manner, which is essential for achieving a good yield.[5]
Q3: Can I perform the saponification and decarboxylation in a single step?
A3: While they are distinct reactions, they can often be carried out sequentially in the same reaction vessel. After the cyclization is complete and the reaction mixture has cooled, the saponifying agent (e.g., aqueous NaOH) can be added. Following saponification, acidification and subsequent heating can effect the decarboxylation. However, for better control and potentially higher purity, isolating the intermediate carboxylic acid before decarboxylation is sometimes preferred.
Q4: How can I monitor the progress of each reaction step?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the expected product, you can observe the consumption of reactants and the formation of the product.
Q5: What are the key safety precautions for this synthesis?
A5: This synthesis involves high temperatures and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves. Dowtherm A can cause irritation, so avoid skin and eye contact. Handle sodium hydroxide with care as it is highly caustic.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(((3-bromophenyl)amino)methylene)malonate (Condensation)
-
In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the 3-bromoaniline spot.
-
Upon completion, allow the mixture to cool to room temperature. The crude product can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (Thermal Cyclization)
-
To the crude diethyl 2-(((3-bromophenyl)amino)methylene)malonate, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-260 °C with stirring. Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid by filtration and wash with a non-polar solvent like hexane or ether to remove the high-boiling solvent.
Step 3: Synthesis of 7-bromo-4-hydroxyquinoline-3-carboxylic acid (Saponification)
-
Suspend the crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until the solid has completely dissolved and the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 4: Synthesis of this compound (Decarboxylation)
-
Suspend the 7-bromo-4-hydroxyquinoline-3-carboxylic acid in a high-boiling point solvent like Dowtherm A.
-
Heat the mixture to the decarboxylation temperature (typically around 250-280°C) until gas evolution ceases.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or DMF.[3]
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: Gould-Jacobs Cyclization
Caption: Key cyclization step in the Gould-Jacobs reaction.
References
Purification of crude 7-Bromoquinolin-4-ol by recrystallization
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of crude 7-Bromoquinolin-4-ol via recrystallization. Designed for researchers, medicinal chemists, and process development professionals, this document synthesizes established chemical principles with practical, field-proven insights to help you overcome common challenges and achieve high-purity material.
Physicochemical Properties of this compound
A foundational understanding of the target compound's properties is critical for designing a robust purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.05 g/mol | [1][2] |
| Appearance | Brown or off-white solid | [2] |
| Melting Point | 279-281 °C | [2][3] |
| pKa | 3.83 ± 0.40 (Predicted) | [2] |
Troubleshooting Guide: Recrystallization of this compound
This section addresses specific experimental issues in a question-and-answer format, providing both immediate remedies and preventative strategies.
Question 1: My compound has "oiled out" during cooling, forming viscous droplets instead of crystals. What happened and how do I fix it?
Answer: "Oiling out" is a common and problematic phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4][5] This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a melting point depressed by impurities).[4][6] The resulting oil is often an amorphous mixture that can trap impurities effectively, defeating the purpose of recrystallization.[5]
-
Immediate Causality & The Fix:
-
High Impurity Load: Significant impurities can dramatically lower the melting point of the mixture, causing it to liquefy even at temperatures where the pure compound would be solid.[4][6]
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth. The system resorts to the kinetically faster, but less ordered, liquid-liquid phase separation.[6]
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your crude solid.[6]
-
-
Step-by-Step Remediation Protocol:
-
Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into a homogeneous solution.
-
Add More Solvent: Add a small additional volume (5-10%) of the hot solvent to the solution. This slightly reduces the saturation point, requiring a lower temperature for precipitation to begin and helping to avoid the oiling-out temperature range.[4][7]
-
Insulate and Cool Slowly: Transfer the flask to a Dewar or wrap it in glass wool to ensure a very slow, gradual cooling rate. This is the most critical step to promote proper crystal formation.[8]
-
Consider a Different Solvent System: If oiling out persists, your solvent is likely unsuitable. Re-evaluate your solvent choice, perhaps opting for a solvent with a lower boiling point or employing a mixed-solvent system.[6]
-
Question 2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What should I do?
Answer: The failure of a cooled solution to produce crystals is typically due to one of two reasons: either the solution is not sufficiently saturated, or it has become supersaturated and requires an energy input to initiate nucleation.
-
Expert Analysis & Solution:
-
Excess Solvent: The most common cause is the use of too much solvent during the initial dissolution step.[9][10] This prevents the solution from reaching its saturation point upon cooling.
-
Solution: Gently heat the solution to boil off a portion of the solvent (typically 10-20% of the volume). Allow the now more concentrated solution to cool slowly again.[4]
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not yet begun.
-
Solution 1 (Induce Nucleation by Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]
-
Solution 2 (Seed Crystals): If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution. This "seed" acts as a template for further crystal growth.
-
-
Question 3: My final yield of pure crystals is very low. What are the likely causes?
Answer: A low recovery is a frequent issue in recrystallization that can usually be traced back to several key steps in the procedure.[9]
-
Causality and Optimization:
-
Using Too Much Solvent: As discussed previously, excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[9] Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[8]
-
Premature Filtration: Filtering the hot solution to remove insoluble impurities can lead to product loss if the solution cools and crystallizes prematurely in the filter funnel.[10] Ensure your funnel and receiving flask are pre-heated (e.g., with hot solvent vapor) before filtration.
-
Incomplete Crystallization: Cooling to room temperature may not be sufficient. Once the solution has cooled slowly to room temperature, placing it in an ice-water bath for an additional 15-30 minutes can significantly increase the yield by further decreasing the compound's solubility.[10]
-
Washing with Warm or Excessive Solvent: Washing the filtered crystals is necessary to remove residual mother liquor. However, using too much rinse solvent, or solvent that is not ice-cold, will redissolve a portion of your purified product.[9] Use a minimal amount of ice-cold solvent for washing.
-
Experimental Protocol: Recrystallization of Crude this compound
This protocol outlines a standard procedure for the purification of this compound, assuming a polar solvent like ethanol or a mixture such as ethanol/water is found to be suitable.
-
Solvent Selection:
-
Place a small amount (~50 mg) of the crude this compound into several test tubes.
-
Add a few common solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water) dropwise to each tube at room temperature. A good candidate solvent will not dissolve the compound well at room temperature.[11]
-
Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot.[8][12]
-
Allow the dissolved solutions to cool. The best solvent will result in the formation of a large amount of precipitate or crystals upon cooling.[12] For this compound, polar solvents like ethanol or acetic acid are good starting points.
-
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil on a hot plate.
-
Continue adding the minimum amount of boiling solvent until all the solid has just dissolved. Avoid adding a large excess.[9]
-
-
Decolorization (Optional):
-
If the hot solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% of the solute weight).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[7]
-
-
Hot Filtration:
-
If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent crystallization in the funnel.[10]
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[9]
-
Break the vacuum and gently press the crystals with a clean stopper or spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry. For faster results, dry them in a vacuum oven at a temperature well below the melting point.
-
-
Purity Assessment:
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Question: How do I select the best possible solvent without extensive trial and error?
Answer: While some empirical testing is unavoidable, you can make an educated choice based on chemical principles.[12] The rule of thumb "like dissolves like" is a good starting point.[13] this compound is a moderately polar molecule due to the quinolinol ring system and the hydroxyl group. Therefore, moderately polar solvents are excellent candidates. Solvents like ethanol, methanol, or acetic acid are often effective. Extremely non-polar solvents (e.g., hexane) are unlikely to dissolve it even when hot, while highly polar solvents (like water) may not show a sufficient solubility difference between hot and cold unless used in a mixed-solvent system (e.g., ethanol/water).[13] Databases like SciFinder or Reaxys can also provide previously reported recrystallization solvents for this or structurally similar compounds.[12]
Question: What is a mixed-solvent recrystallization and when should I use it?
Answer: A mixed-solvent system is used when no single solvent has the ideal properties of high solubility when hot and low solubility when cold.[12] You use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[6][14]
The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until it just becomes cloudy (turbid). This indicates the solution is saturated. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique is particularly useful for compounds that are either too soluble or too insoluble in all common single solvents.[6]
Question: How can I confirm the purity of my final product?
Answer: The most immediate and common method is melting point determination. A pure crystalline solid will have a narrow melting point range (typically < 2 °C).[10] Compare your experimental value to the literature value (279-281 °C). Impurities will cause the melting point to be depressed and the range to broaden.[6] For more definitive proof of purity, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
References
- 1. This compound | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. mt.com [mt.com]
Technical Support Center: Bromination of Quinolin-4-one
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the bromination of quinolin-4-one and its derivatives. The synthesis of specifically substituted bromoquinolin-4-ones is a critical step in the development of new therapeutic agents. However, the reaction is often plagued by side reactions that can complicate purification and lower yields.
This document provides in-depth, field-proven insights into troubleshooting these challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to not only solve immediate problems but also to rationally design future experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should expect when brominating quinolin-4-one?
The bromination of quinolin-4-one is an electrophilic aromatic substitution reaction. Due to the tautomeric nature of the scaffold (existing as both quinolin-4-one and 4-hydroxyquinoline), the ring system is highly activated. This leads to several potential side reactions:
-
Polybromination: The high reactivity of the quinoline core can lead to the addition of multiple bromine atoms. This is especially common when using a stoichiometric excess of the brominating agent or under harsh reaction conditions.[1][2]
-
Poor Regioselectivity: Bromination can occur at multiple positions on the ring system. The primary sites of electrophilic attack are the positions ortho and para to the activating hydroxyl/amino groups, namely the C3, C6, and C8 positions.[3] The distribution of isomers can be difficult to control and separate.
-
Side-Chain Bromination: If your quinolin-4-one substrate has activated substituents, such as a methyl group at the C2 position, bromination can occur on the substituent itself, proceeding via a radical mechanism, especially when using N-Bromosuccinimide (NBS) with a radical initiator.
-
Reaction with Solvent: Certain solvents can react with the brominating agent or intermediates, leading to undesired byproducts.
Q2: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for a single bromination?
This is a classic case of over-bromination due to the high reactivity of the substrate. Here’s how you can gain control:
-
Stoichiometry is Key: Carefully control the stoichiometry of your brominating agent. Begin with one equivalent and add it slowly, or portion-wise, to the reaction mixture while monitoring the progress by Thin Layer Chromatography (TLC).
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) will decrease the overall reaction rate and enhance the selectivity for the most reactive site, reducing the likelihood of subsequent brominations.
-
Choose a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally considered a milder and more selective source of electrophilic bromine compared to molecular bromine (Br₂).[2][4] It generates a low concentration of Br₂ in situ, which helps to prevent over-bromination.
-
Deactivate the Ring: In some cases, it may be possible to temporarily install a deactivating group or alter the existing substituents to temper the ring's reactivity, though this adds steps to the overall synthesis.
Q3: How do substituents already on the quinolin-4-one ring affect where the bromine adds?
Substituents have a profound directing effect on the regioselectivity of the bromination. The outcome depends on the interplay between the inherent reactivity of the quinolin-4-one core and the electronic properties of the substituent.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) further activate the ring they are on, directing bromination to the ortho and para positions relative to themselves. For example, an EDG on the benzene ring portion will strongly favor bromination at C5 or C7.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the ring, making bromination more difficult and directing it to the meta position. However, the powerful activating effect of the 4-hydroxy tautomer often overrides the influence of a weak EWG.
-
Substituents at C2 and C3: The nature of the substituent at the C3 position can determine whether bromination occurs on the heterocyclic ring or on a C2-methyl group. If the C3 position is unsubstituted, it is a highly favorable site for electrophilic attack.
The interplay of these factors dictates the final product distribution. It is crucial to analyze your specific substrate to predict the most likely outcome.
Q4: I'm trying to brominate the ring, but the reaction is occurring on the C2-methyl group of my starting material. How do I prevent this?
This is a classic example of competing reaction pathways: electrophilic substitution on the aromatic ring versus radical substitution on the benzylic methyl group. This typically happens when using NBS under conditions that favor radical chain reactions.[4]
To favor ring bromination:
-
Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide, and protect the reaction from light, which can also initiate radical reactions.[4]
-
Use Polar Solvents: Radical brominations with NBS work best in nonpolar solvents like carbon tetrachloride (CCl₄).[4] Performing the reaction in a more polar solvent, such as acetic acid or chloroform, will favor the ionic, electrophilic aromatic substitution pathway.
-
Choose an Alternative Brominating Agent: Using molecular bromine (Br₂) in acetic acid is a standard method for electrophilic aromatic bromination and is less likely to cause radical side-chain reactions compared to NBS under radical conditions.
Q5: Which is the better brominating agent for this reaction: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
The choice depends on your specific goal, substrate, and desired level of control.
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Highly reactive, can easily lead to polybromination. | Milder, provides a low concentration of Br₂, allowing for more controlled reactions.[2][4] |
| Handling | Corrosive, volatile liquid. Generates HBr as a byproduct, which can form salts.[5] | Crystalline solid, easier and safer to handle. |
| Selectivity | Can be less selective, often requiring careful control of conditions. | Generally offers higher selectivity for mono-bromination, especially for activated rings.[6] |
| Primary Use | Strong electrophilic bromination. | Mild electrophilic bromination of electron-rich aromatics; allylic and benzylic radical bromination.[4][6] |
Recommendation: For activated substrates like quinolin-4-one, NBS is often the superior choice for achieving selective mono-bromination due to its milder nature.[2] If you require a stronger brominating agent and are confident in your control over stoichiometry and temperature, Br₂ can also be effective.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Deactivating substituents on the ring. | 1. Switch from NBS to Br₂. 2. Gradually increase the reaction temperature while monitoring with TLC. 3. Consider using a Lewis acid catalyst (use with caution as it can decrease selectivity). |
| Mixture of Regioisomers | 1. Multiple positions on the ring have similar reactivity. 2. Reaction conditions are not optimized for selectivity. | 1. Change the solvent; polar solvents like DMF can enhance para-selectivity with NBS.[4] 2. Lower the reaction temperature significantly. 3. Investigate protecting group strategies to block undesired reactive sites. |
| Polybromination | 1. Excess brominating agent. 2. Reaction time is too long. 3. High reaction temperature. | 1. Use ≤1.0 equivalent of the brominating agent and add it portion-wise. 2. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed. 3. Run the reaction at 0 °C or below. |
| Side-Chain Bromination | 1. Radical reaction pathway is being favored. 2. Use of nonpolar solvent and/or radical initiator with NBS. | 1. Exclude light and radical initiators (e.g., AIBN). 2. Switch to a polar solvent like acetic acid or chloroform. 3. Use Br₂ in acetic acid instead of NBS. |
Visualizing Reaction Pathways and Troubleshooting
To better understand the process, the following diagrams illustrate the core mechanism and a logical workflow for troubleshooting common issues.
Caption: Generalized mechanism for electrophilic bromination at the C3 position.
Caption: Decision tree for troubleshooting bromination side reactions.
Optimized Protocol: Synthesis of 3-Bromoquinolin-4(1H)-one
This protocol is provided as a robust starting point for the selective mono-bromination of an unsubstituted quinolin-4-one at the C3 position.
Materials:
-
Quinolin-4(1H)-one
-
N-Bromosuccinimide (NBS), recrystallized
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% aqueous)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinolin-4(1H)-one (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of starting material). Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (1.05 eq). Add the NBS to the cooled solution of quinolin-4-one in small portions over 15-20 minutes. Ensure the temperature remains between 0-5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 1-3 hours. Look for the consumption of the starting material spot and the appearance of a new, major product spot.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing cold deionized water (approx. 10x the volume of acetic acid used). A precipitate should form.
-
Quenching: Stir the aqueous suspension and add 10% sodium thiosulfate solution dropwise until the yellowish color disappears to quench any unreacted bromine.
-
Neutralization & Isolation: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Check the pH with litmus paper until it is neutral or slightly basic (pH 7-8). Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Dry the crude product. The primary purification method is recrystallization from a suitable solvent, such as ethanol, to yield pure 3-bromoquinolin-4(1H)-one as a solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. acgpubs.org [acgpubs.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 7-Bromoquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using 7-bromoquinolines as substrates. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to logically diagnose and resolve issues in your own laboratory settings.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding low yields in the Suzuki coupling of 7-bromoquinolines.
Q1: Why is my Suzuki coupling with 7-bromoquinoline giving a low yield, even though the same conditions work for other aryl bromides?
A1: The quinoline moiety itself introduces specific challenges not present with simple aryl bromides. The nitrogen atom in the quinoline ring is Lewis basic and can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, forming stable off-cycle complexes that hinder its participation in the catalytic cycle, leading to lower yields. The electronic nature of the quinoline ring also influences the reactivity of the C-Br bond.
Q2: I see a lot of my boronic acid being consumed, but not much product is forming. What is happening?
A2: This often points to a common side reaction called protodeboronation, where the boronic acid reacts with a proton source (like water or alcohol) to replace the boronic acid group with a hydrogen atom. This side reaction is often competitive with the desired cross-coupling and can be exacerbated by high temperatures and certain bases.
Q3: Should I be using a boronic acid or a boronic ester (e.g., a pinacol ester)?
A3: There is a trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times. However, they are also more susceptible to decomposition pathways like protodeboronation.[1] Boronate esters, such as pinacol esters, offer significantly greater stability, are easier to handle and purify, and can be less prone to side reactions.[1] If you are experiencing issues with boronic acid decomposition, switching to a corresponding boronic ester is a highly recommended troubleshooting step.
Q4: My reaction has turned black, and the conversion has stalled. What does this indicate?
A4: The formation of a black precipitate is often indicative of palladium black, which is agglomerated palladium nanoparticles. This signifies catalyst decomposition and deactivation. This can be caused by a variety of factors including high temperatures, inappropriate ligand choice, or the presence of impurities. Once the catalyst has precipitated as palladium black, it is no longer active in the desired catalytic cycle.
In-Depth Troubleshooting Guide
When initial troubleshooting based on the FAQs does not resolve the low yield issue, a more systematic approach is required. This guide is structured to help you diagnose and address the root cause of the problem.
Catalyst System: The Heart of the Reaction
The choice of the palladium source and, crucially, the ligand is paramount for a successful Suzuki coupling, especially with challenging substrates like 7-bromoquinoline.
The lone pair of electrons on the quinoline nitrogen can act as a ligand for the palladium center, leading to catalyst inhibition.
Solution:
-
Utilize Bulky, Electron-Rich Ligands: Ligands with significant steric bulk can disfavor the coordination of the quinoline nitrogen to the palladium center. Furthermore, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can increase the electron density on the palladium, which facilitates the rate-determining oxidative addition step.[2]
-
Buchwald Ligands: Biaryl phosphine ligands, such as SPhos and XPhos, are often highly effective for cross-coupling reactions with heteroaryl halides.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can form very stable and active palladium complexes that are resistant to deactivation.
| Catalyst System | Ligand | Key Advantages |
| Pd(OAc)₂ / SPhos | SPhos | High activity for heteroaryl chlorides and bromides; promotes reductive elimination.[3] |
| Pd₂(dba)₃ / XPhos | XPhos | Excellent for sterically demanding couplings and unreactive aryl halides. |
| Pd(PPh₃)₄ | PPh₃ | A classic catalyst, can be effective but may require higher temperatures and longer reaction times.[1] |
| Pd(dppf)Cl₂ | dppf | A robust and versatile catalyst, often used for challenging couplings.[2] |
The Boron Reagent: Stability and Reactivity
The stability of the organoboron coupling partner is a frequent point of failure.
As mentioned in the FAQs, protodeboronation is a major competing side reaction that consumes the boronic acid.
Causality and Solution:
-
Mechanism: This reaction is often catalyzed by residual palladium species and is promoted by protic solvents and certain bases.
-
Switch to a Boronate Ester: Pinacol esters are significantly more stable towards protodeboronation.[1] They can act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Use Anhydrous Conditions: While some water is often necessary to facilitate the Suzuki coupling, excess water can promote protodeboronation. Ensure your solvents are dry if you are observing significant decomposition of your boronic acid.
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or K₂CO₃.
Reaction Conditions: The Supporting Cast
The choice of base, solvent, and temperature can dramatically influence the outcome of the reaction.
The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.
| Base | Solvent System | Comments |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A versatile and commonly used base.[2] |
| Cs₂CO₃ | Dioxane, Toluene | A stronger base that can be effective in challenging couplings.[4] |
| K₃PO₄ | Dioxane/H₂O, Toluene | Often used with sterically hindered substrates and can sometimes mitigate side reactions. |
The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).
-
Polar Aprotic Solvents: Dioxane, THF, and DMF are common choices, often used in combination with water to dissolve the inorganic base.[5]
-
Aromatic Hydrocarbons: Toluene is another excellent choice, particularly for reactions run at higher temperatures.
-
Initial Temperature: A good starting point for the Suzuki coupling of 7-bromoquinoline is between 80-100 °C.[1]
-
Monitoring Progress: It is crucial to monitor the reaction by TLC or LC-MS. Prolonged reaction times at high temperatures can lead to catalyst decomposition and side product formation.
-
Microwave Irradiation: For sluggish reactions, microwave heating can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific boronic acid and scale.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a robust starting point for the Suzuki coupling of 7-bromoquinoline with a variety of arylboronic acids.
Materials:
-
7-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL) and Degassed Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 7-bromoquinoline, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Using a Pre-formed Catalyst with a Boronic Ester
This protocol is recommended if you are experiencing issues with boronic acid stability.
Materials:
-
7-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (5 mL) and Degassed Water (1 mL)
Procedure:
-
Follow the setup and inert atmosphere procedure as described in Protocol 1, adding 7-bromoquinoline, the arylboronic acid pinacol ester, and Cs₂CO₃ to the flask.
-
Add Pd(dppf)Cl₂ under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Follow the monitoring, work-up, and purification steps as outlined in Protocol 1.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
References
Improving solubility of 7-Bromoquinolin-4-ol for reaction setup
Welcome to the technical support guide for 7-Bromoquinolin-4-ol. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges encountered during the handling and reaction setup of this compound, with a specific focus on its limited solubility. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.
Section 1: Understanding the Challenge - The Physicochemical Nature of this compound
This compound is a heterocyclic compound that, like many quinoline derivatives, presents solubility challenges that can complicate reaction setups, purification, and biological assays.[1] Its structure, featuring a relatively nonpolar quinoline core, a polar hydroxyl group, and a hydrophobic bromo substituent, results in low aqueous solubility and variable solubility in organic solvents.[2]
A critical aspect of its chemistry is the existence of tautomerism. This compound is in equilibrium with its tautomeric form, 7-bromo-1H-quinolin-4-one.[3][4] This equilibrium between the 'enol' (hydroxy) and 'keto' (oxo) forms significantly influences the compound's polarity, hydrogen bonding capability, and ultimately, its solubility profile. The keto form is often more stable and less soluble.
Key Physicochemical Properties
| Property | Value / Description | Source |
| Molecular Formula | C₉H₆BrNO | [3][5] |
| Molecular Weight | 224.05 g/mol | [3][5] |
| Appearance | Brown solid/powder | [5] |
| Melting Point | 279-281 °C | [5][6] |
| Predicted pKa | 3.83 ± 0.40 | [5] |
| Solubility | Generally low in aqueous solutions; soluble in some polar aprotic organic solvents like DMSO.[1][7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
A1: For creating a concentrated stock solution, Dimethyl sulfoxide (DMSO) is the most common and effective starting point.[1] It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[1] If DMSO is incompatible with your reaction, other options to consider are N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Always start with a small amount of your compound to test solubility before committing the bulk of your material.[8]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my reaction. What is happening?
A2: This phenomenon is known as "crashing out" and is a very common issue.[1][7] It occurs because the high concentration of the organic co-solvent (DMSO) is drastically reduced upon dilution, and the resulting aqueous environment cannot maintain the solubility of your hydrophobic compound.[1][7]
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gentle heating can significantly increase the solubility of this compound. However, you must first confirm the thermal stability of your compound and other reagents in the mixture. Monitor the solution as you heat it and ensure it does not decompose (e.g., color change). The melting point is quite high (279-281 °C), suggesting good thermal stability for moderate heating.[5][6]
Q4: How does pH affect the solubility of this compound?
A4: The quinoline nitrogen in this compound is basic and can be protonated. Lowering the pH of an aqueous medium to a value 1-2 units below the compound's pKa can protonate this nitrogen, forming a more soluble cationic salt.[7] Given the predicted pKa of ~3.83, adjusting the pH to <2.8 might enhance solubility, but this is often too acidic for many reaction conditions.[5] Conversely, the 4-ol group is weakly acidic and can be deprotonated at high pH to form a phenoxide-like anion, which may also increase solubility.
Section 3: In-Depth Troubleshooting Guide
When standard solubilization methods are insufficient, a systematic approach is required. This guide provides a logical workflow to diagnose and solve complex solubility issues.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Issue 1: Compound is Insoluble in Common Reaction Solvents (e.g., THF, Dichloromethane)
Causality: The combination of the rigid, planar quinoline structure and potential intermolecular hydrogen bonding in the solid state (especially via the keto-enol tautomerism) makes it difficult for less polar solvents to break apart the crystal lattice.
Solutions & Protocols:
-
Utilize a Stronger Polar Aprotic Solvent:
-
Protocol: Attempt to dissolve the compound in a minimal amount of DMSO or DMF first. Then, slowly add this concentrated solution to your primary reaction solvent. This can sometimes keep the compound in a solvated state.
-
Expert Insight: This technique, known as "solvent-shifting," can be effective, but be mindful that DMSO/DMF can alter reaction kinetics or interfere with certain reagents (e.g., strong bases, organometallics).
-
-
Employ a Co-Solvent System:
-
Principle: A mixture of solvents can have solubilizing properties superior to any single solvent by balancing polarity and hydrogen bonding capabilities.
-
Protocol: Co-Solvent Screening
-
Place a small, known amount (e.g., 1-2 mg) of this compound into several vials.
-
To each vial, add a different solvent system. Start with mixtures like:
-
Toluene / Ethanol (e.g., 4:1)
-
Dioxane / Water (e.g., 3:1)
-
Tetrahydrofuran (THF) / Hexamethylphosphoramide (HMPA) (e.g., 10:1) - Use HMPA with extreme caution as it is a carcinogen.
-
-
Agitate the vials at room temperature and observe solubility. Gentle warming can be applied to promising systems.
-
-
Issue 2: Solubility is Achieved at High Temperature, but the Compound Crashes Out Upon Cooling
Causality: This indicates that you are operating in a supersaturated state. The kinetic barrier to precipitation is overcome as the solution cools and the thermodynamic solubility limit is exceeded.
Solutions & Protocols:
-
Hot Filtration (for removing impurities that aid precipitation):
-
Protocol: If you suspect insoluble impurities are acting as nucleation sites, perform a hot filtration. Dissolve the compound in a minimal amount of a suitable hot solvent, then quickly filter it through a pre-heated funnel with filter paper into the reaction vessel.
-
Trustworthiness: This ensures you are working with a true solution. If the compound still precipitates, the issue is its inherent low solubility at that temperature and concentration.
-
-
Maintain Reaction Temperature:
-
Solution: If the reaction can be safely run at the elevated temperature required for solubility, simply maintain that temperature throughout the course of the reaction. Plan your workup accordingly, as the product may also precipitate upon cooling.
-
Issue 3: pH Adjustment is Not Feasible or Effective
Causality: The required pH for solubilization may be incompatible with your reagents (e.g., acid-labile or base-labile functional groups). Alternatively, the resulting salt may still have poor solubility in the chosen solvent system.
Solutions & Protocols:
-
Chemical Derivatization to Temporarily Improve Solubility:
-
Principle: The hydroxyl group at the 4-position is a prime target for modification. Converting it to a more soluble group that can be easily removed later (a protecting group) is a classic strategy.
-
Example Workflow: Silylation
-
Suspend this compound in a suitable solvent like Dichloromethane (DCM) or THF.
-
Add a base such as triethylamine (TEA) or imidazole (1.1 equivalents).
-
Add a silylating agent like tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents).
-
Stir at room temperature until the reaction is complete (monitor by TLC). The resulting TBDMS-ether is significantly more soluble in common organic solvents.
-
Proceed with your intended reaction. The TBDMS group can be easily removed later using a fluoride source (e.g., TBAF) or acid.
-
-
Visualizing Tautomerism
The equilibrium between the hydroxy (enol) and keto forms is fundamental to the compound's behavior.
Caption: Keto-Enol tautomerism of this compound.
Section 4: Final Recommendations
Successfully working with this compound requires acknowledging and addressing its inherent solubility limitations. The key to success is methodical, small-scale testing of the strategies outlined above before proceeding with your full-scale reaction. Always begin with the simplest methods—solvent selection and gentle heating—before moving to more complex solutions like co-solvent systems or chemical derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 5. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Removal of starting materials from 7-Bromoquinolin-4-ol product
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on removing starting materials from the final 7-Bromoquinolin-4-ol product. Adherence to the principles of purity is paramount in chemical synthesis, and this document offers a structured approach to achieving high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis of the crude this compound product shows multiple spots. How do I identify which spot corresponds to the starting material?
A1: The most straightforward method is to co-spot your crude product with the starting materials on the same TLC plate. The spot from the crude product that aligns with a starting material spot under UV light indicates the presence of that specific unreacted starting material.
Q2: The color of my this compound product is off-white or brownish, not the expected color. Is this indicative of starting material contamination?
A2: While discoloration can be due to residual starting materials, it is more commonly caused by oxidation of the quinoline ring system or the presence of colored byproducts formed during the synthesis.[1] Storing the compound in a cool, dark place, preferably under an inert atmosphere, can help prevent oxidation.[1] However, purification is necessary to remove any colored impurities.
Q3: I am struggling to separate my this compound from a non-polar starting material. What is the best initial approach?
A3: Given the acidic nature of the 4-hydroxyl group on the quinolinol ring, an acid-base extraction is an excellent first step. By dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate or sodium hydroxide), the this compound will be deprotonated and move into the aqueous layer, leaving non-polar, non-acidic starting materials in the organic layer. The product can then be recovered by acidifying the aqueous layer.
Q4: Can I use the same purification strategy for any synthesis of this compound?
A4: Not necessarily. The optimal purification strategy depends on the specific synthetic route and the physicochemical properties of the starting materials used. For instance, the Gould-Jacobs reaction, which often uses an aniline derivative and a malonic acid derivative, will have different potential impurities compared to a synthesis starting from a pre-formed quinoline ring.[2]
Understanding the Common Synthetic Precursors
The most prevalent method for synthesizing the this compound core is the Gould-Jacobs reaction. This typically involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent, followed by a high-temperature cyclization.
A common synthetic route starts with 3-Bromoaniline and DEEM . Understanding the properties of these starting materials is key to their removal.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound (Product) | C₉H₆BrNO | 224.05 | Not applicable | Sparingly soluble in common organic solvents |
| 3-Bromoaniline (Starting Material) | C₆H₆BrN | 172.02 | 251 | Soluble in many organic solvents |
| Diethyl ethoxymethylenemalonate (DEEM) (Starting Material) | C₁₀H₁₆O₅ | 216.23 | 279-281 | Soluble in most organic solvents |
Troubleshooting Guide: Removal of Specific Starting Materials
Scenario 1: Residual 3-Bromoaniline in the Product
3-Bromoaniline is a common impurity if the initial condensation reaction in the Gould-Jacobs synthesis does not go to completion. Its basic nature and good solubility in organic solvents distinguish it from the final product.
Recommended Purification Strategy: Acid-Base Extraction
The key here is the difference in the acidic/basic properties of the two compounds. This compound is weakly acidic due to the hydroxyl group, while 3-bromoaniline is basic.
Step-by-Step Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M solution of hydrochloric acid (HCl). The basic 3-bromoaniline will react with the acid to form a water-soluble salt, which will partition into the aqueous layer.
-
Separate the aqueous layer. Repeat the acid wash if necessary (monitor by TLC).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.
Scenario 2: Residual Diethyl ethoxymethylenemalonate (DEEM) in the Product
DEEM is a high-boiling point liquid and may be carried through the workup. It is a neutral compound, which allows for its separation from the acidic product.
Recommended Purification Strategy: Recrystallization or Column Chromatography
-
Recrystallization: This is often the most efficient method if a suitable solvent system can be found. The goal is to find a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while DEEM remains soluble at all temperatures.
-
Column Chromatography: If recrystallization is not effective, column chromatography is a reliable alternative.
General Protocol for Recrystallization:
-
Solvent Selection: Experiment with solvents like ethanol, methanol, or mixtures such as dichloromethane/hexane.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
General Protocol for Column Chromatography:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: A common mobile phase for similar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexane.[1] Start with a less polar mixture and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Load this onto the column.
-
Elution: Begin eluting with the solvent system, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent.
Purification Strategy Workflow
The following diagram illustrates a decision-making workflow for purifying this compound.
Caption: Decision workflow for selecting a purification method.
Visualizing Acid-Base Extraction
This diagram illustrates the separation of this compound from a neutral starting material like DEEM using acid-base extraction.
References
Technical Support Center: Scaling Up the Synthesis of 7-Bromoquinolin-4-ol
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 7-bromoquinolin-4-ol. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and safety information to facilitate a smooth and efficient scale-up process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically achieved through a Gould-Jacobs or a similar reaction pathway, can stem from several factors.[1][2]
-
Incomplete Cyclization: The thermal cyclization step is often the most critical and challenging part of the synthesis. Insufficient temperature or reaction time can lead to incomplete conversion of the intermediate to the final product.
-
Solution: Ensure the reaction temperature is maintained at the optimal level, which can be as high as 250°C.[3][4] The use of a high-boiling point solvent, such as Dowtherm A or mineral oil, can help achieve and maintain the required temperature, often leading to significantly improved yields.[4][5]
-
-
Substrate Reactivity: The purity of the starting materials, 3-bromoaniline and diethyl (ethoxymethylene)malonate (for the Gould-Jacobs pathway), is crucial. Impurities can interfere with the reaction, leading to side products and lower yields.
-
Solution: Purify the starting materials before use. 3-bromoaniline can be distilled under reduced pressure, and diethyl (ethoxymethylene)malonate should be of high purity.
-
-
Side Reactions: At high temperatures, various side reactions can occur, including polymerization and the formation of isomers.
-
Solution: Careful control of the reaction temperature and the use of an appropriate inert solvent can help minimize side reactions.[4]
-
Question: I am observing significant tar formation in my reaction mixture. What is causing this and how can I prevent it?
Answer:
Tar formation is a common issue in many quinoline syntheses, especially those conducted at high temperatures.[6][7]
-
Cause: The primary cause of tarring is the polymerization of reactants and intermediates under harsh acidic or high-temperature conditions.
-
Prevention:
-
Temperature Control: Avoid excessively high temperatures. While the cyclization requires heat, runaway reactions can lead to charring. Gradual heating and careful monitoring are essential.[7]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to tar formation.
-
Solvent Choice: As mentioned, using a high-boiling, inert solvent can help to distribute heat more evenly and prevent localized overheating.[4]
-
-
Question: The final product is discolored (yellow, orange, or brown). How can I obtain a purer, off-white product?
Answer:
Discoloration of the final product is often due to the presence of impurities or oxidation.[8]
-
Cause:
-
Oxidation: Quinoline derivatives, especially those with hydroxyl groups, can be susceptible to oxidation, which can cause discoloration.[8]
-
Residual Impurities: Incomplete removal of colored byproducts or starting materials during workup and purification will result in a discolored product.
-
-
Solution:
-
Purification:
-
Recrystallization: This is a highly effective method for purifying the crude product. Choosing an appropriate solvent is key; the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures.[8]
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel or alumina can be employed to separate the desired product from colored impurities.[8]
-
-
Storage: Store the purified this compound in a cool, dark place under an inert atmosphere to prevent degradation and discoloration over time.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The Gould-Jacobs reaction is a widely used and scalable method for the synthesis of 4-hydroxyquinolines.[1][2] This reaction involves the condensation of an aniline (in this case, 3-bromoaniline) with diethyl (ethoxymethylene)malonate, followed by thermal cyclization.[1] The subsequent hydrolysis and decarboxylation of the resulting ester yields this compound.
Q2: What are the key safety precautions I should take when working with quinoline derivatives?
Quinoline and its derivatives can be hazardous and should be handled with care.[9][10][11][12][13]
-
Toxicity: Many quinoline derivatives are toxic and may have carcinogenic properties.[10][12]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11][13]
-
Disposal: Dispose of all chemical waste according to your institution's safety guidelines.[12]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[7] By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q4: My purified product shows broad or tailing peaks in HPLC analysis. What could be the issue?
Hydroxyquinolines are known to chelate with metal ions.[8] If your HPLC system has stainless steel components, this can lead to peak broadening and tailing.
-
Solution:
Experimental Protocols
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction
This protocol outlines the general procedure for the synthesis of this compound.
Step 1: Condensation of 3-Bromoaniline with Diethyl (ethoxymethylene)malonate
-
In a round-bottom flask, combine 3-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture at 100-110°C for 1-2 hours. The reaction can be monitored by TLC until the 3-bromoaniline is consumed.
-
Allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((3-bromophenylamino)methylene)malonate, will often solidify upon cooling.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or mineral oil.
-
Heat the mixture to 240-250°C with stirring. Ethanol will distill from the reaction mixture.
-
Maintain the temperature for 30-60 minutes after the ethanol has ceased to distill.
-
Allow the mixture to cool. The crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate will precipitate.
Step 3: Hydrolysis and Decarboxylation
-
Filter the crude ester and wash it with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
Add the crude ester to a solution of sodium hydroxide (10-20% aqueous solution).
-
Heat the mixture to reflux for 2-4 hours to effect hydrolysis.
-
Cool the reaction mixture and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Filter the 7-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
To decarboxylate, heat the carboxylic acid above its melting point until the evolution of CO2 ceases.
-
The resulting solid is crude this compound.
Protocol 2: Purification by Recrystallization
-
Select a suitable solvent for recrystallization (e.g., ethanol, acetic acid, or DMF). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolve the crude this compound in the minimum amount of boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
| Parameter | Typical Value | Reference |
| Reaction Temperature (Cyclization) | 240-250 °C | [3][4] |
| Reaction Time (Cyclization) | 30-60 min | |
| Yield (Overall) | 60-80% (optimized) | |
| Melting Point | >300 °C | [14] |
| Molecular Weight | 224.05 g/mol | [15] |
Visualizations
Gould-Jacobs Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision-making workflow.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. chemos.de [chemos.de]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 15. This compound | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromoquinolin-4-ol and 8-Bromoquinolin-4-ol for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline scaffolds are privileged structures, forming the core of numerous therapeutic agents and functional materials.[1] The strategic functionalization of the quinoline ring is a cornerstone of drug discovery, allowing for the fine-tuning of biological activity and pharmacokinetic properties. Among the key intermediates for this purpose are the bromoquinolinols. This guide provides an in-depth comparison of the reactivity of two critical isomers: 7-Bromoquinolin-4-ol and 8-Bromoquinolin-4-ol. Understanding their distinct chemical behaviors is paramount for designing efficient synthetic routes and novel molecular entities.
The quinoline framework is a fundamental component in a variety of antimalarial drugs, which are thought to act by disrupting the parasite's hemoglobin digestion process.[2][3][4] Both this compound and 8-Bromoquinolin-4-ol serve as valuable starting materials in the synthesis of these and other bioactive compounds.[5]
Structural and Electronic Differences: The Root of Divergent Reactivity
The seemingly subtle difference in the placement of the bromine atom—at position 7 versus position 8—has profound implications for the electronic and steric environment of the molecule, thereby dictating its reactivity.
-
Electronic Effects: The bromine atom is an electron-withdrawing group. In the 7-bromo isomer, this effect is relayed through the aromatic system to the entire molecule. In the 8-bromo isomer, the bromine is on the same ring as the nitrogen atom, leading to a more direct electronic interplay with the heteroatom and the adjacent hydroxyl group.
-
Steric Hindrance: The 8-bromo substituent is situated in the "peri" position, in close proximity to the nitrogen at position 1 and the hydroxyl group at position 4. This creates significant steric congestion around the nitrogen and can influence the conformation of the hydroxyl group.[6][7] In contrast, the 7-bromo substituent is more remote, resulting in less steric hindrance around the reactive centers.
These fundamental differences are the primary drivers for the observed variations in reactivity, which we will explore in the context of common synthetic transformations.
Comparative Reactivity in Key Synthetic Transformations
We will now examine the performance of this compound and 8-Bromoquinolin-4-ol in several classes of reactions that are crucial for the elaboration of the quinoline scaffold.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and it is extensively used in the synthesis of biaryl compounds.[8][9][10][11] The reactivity of aryl bromides in this reaction is directly related to the ease of the oxidative addition step to the palladium(0) catalyst.
Generally, the reactivity of halogens in Suzuki couplings follows the order I > Br > Cl.[9] While both 7-bromo and 8-bromo isomers undergo Suzuki coupling, the electronic and steric environment around the C-Br bond can influence reaction rates and yields.
General Observations:
-
This compound: The C-Br bond at the 7-position is in a more "standard" aromatic environment, and its reactivity is generally predictable. It is a reliable substrate for Suzuki couplings with a variety of boronic acids.
-
8-Bromoquinolin-4-ol: The steric hindrance from the peri-position can potentially slow down the oxidative addition step. However, the electronic effect of the nearby nitrogen and hydroxyl group can also play a role.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki coupling of bromoquinolinols. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask, combine the bromoquinolinol (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[12] This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. The quinoline ring itself is electron-deficient, which can promote SNAr reactions.
Comparative Insights:
-
This compound: The bromine at the 7-position is moderately activated towards SNAr. The reaction will likely require relatively harsh conditions (high temperatures, strong nucleophiles) unless additional activating groups are present.
-
8-Bromoquinolin-4-ol: The situation is more complex. While the quinoline nitrogen is electron-withdrawing, the potential for chelation of the nucleophile or a metal catalyst by the 8-bromo and 4-hydroxyl groups could influence the reaction pathway. The steric hindrance at the 8-position can also impede the approach of the nucleophile.
For SNAr reactions involving the displacement of the bromide, the Buchwald-Hartwig amination and Ullmann condensation are powerful methods for forming C-N and C-O bonds, respectively.[1]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of bromoquinolinols.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromoquinolinol (1.0 equiv.), palladium precursor (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is then washed with water and brine, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group at the 4-position is an activating group, directing electrophiles to the ortho and para positions.
-
This compound: The 4-hydroxyl group activates the ring. Electrophilic substitution is likely to occur at the 3-position (ortho to the hydroxyl group).
-
8-Bromoquinolin-4-ol: Similarly, the 4-hydroxyl group will direct incoming electrophiles primarily to the 3-position. The steric bulk of the 8-bromo group may further disfavor substitution at other positions on that ring.
It is important to note that polybromination can occur under certain conditions.[13][14] For instance, bromination of 8-hydroxyquinoline can lead to a mixture of mono- and di-bromo derivatives.[15]
Acidity of the 4-Hydroxyl Group
The pKa of the 4-hydroxyl group is influenced by the electronic effect of the bromine substituent. Electron-withdrawing groups generally increase the acidity (lower the pKa) of a phenolic proton.
-
This compound: The electron-withdrawing effect of the bromine at the 7-position will increase the acidity of the 4-hydroxyl group compared to the unsubstituted 4-hydroxyquinoline.
-
8-Bromoquinolin-4-ol: The bromine at the 8-position will also increase the acidity of the 4-hydroxyl group. The relative acidities of the two isomers would require experimental determination, but both are expected to be more acidic than the parent compound.
The pKa of the parent 8-quinolinol is approximately 9.9.[16] The presence of a bromine atom is expected to lower this value.
Summary of Reactivity and Data
| Feature | This compound | 8-Bromoquinolin-4-ol | Rationale |
| Steric Hindrance | Low at reactive sites | High at peri-position, affecting N1 and C8 | Proximity of the 8-bromo group to other atoms.[6][7] |
| Suzuki Coupling | Generally reliable reactivity | Potentially slower due to steric hindrance at C8 | Steric bulk can impede the oxidative addition step. |
| SNAr (at C-Br) | Moderately reactive | Reactivity influenced by steric hindrance and potential chelation | The congested environment at C8 can hinder nucleophilic attack. |
| Electrophilic Sub. | Directed to C3 by the OH group | Directed to C3 by the OH group | The 4-hydroxyl group is a strong activating and directing group. |
| Acidity (4-OH) | More acidic than 4-hydroxyquinoline | More acidic than 4-hydroxyquinoline | The electron-withdrawing bromine atom stabilizes the conjugate base. |
Conclusion and Outlook
Both this compound and 8-Bromoquinolin-4-ol are versatile and valuable building blocks in synthetic chemistry. The choice between these two isomers should be guided by the specific transformation being planned and the desired substitution pattern on the quinoline core.
-
This compound often behaves as a more "conventional" aryl bromide, making it a reliable choice for a wide range of cross-coupling and substitution reactions where steric hindrance is a concern.
-
8-Bromoquinolin-4-ol presents both challenges and opportunities. The steric congestion at the 8-position can be exploited for regioselective reactions and may lead to unique molecular conformations. However, this steric hindrance may also necessitate more forceful reaction conditions or specialized catalytic systems.
As the demand for novel quinoline-based therapeutics continues to grow, a thorough understanding of the reactivity of these key intermediates will be essential for the next generation of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. mdpi.com [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Quinolin-4-ols
Introduction: The Quinolin-4-ol Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic molecules with significant biological activity.[1][2] Quinolin-4-ones, a key subclass, are heterocyclic compounds that have demonstrated a vast spectrum of pharmacological properties, including antibacterial, antiviral, anticancer, and antimalarial activities.[1][3][4][5] Their ability to interact with various biological targets, from parasitic enzymes to protein kinases, makes them an attractive starting point for drug discovery campaigns.[4][6] To date, seventeen compounds featuring the quinolin-4-one motif have been successfully marketed as drugs, underscoring their therapeutic relevance.[3]
This guide focuses specifically on the structure-activity relationship (SAR) at the 7-position of the quinolin-4-ol core. This position is a critical vector for chemical modification, as substituents here can profoundly influence a molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, dictate the compound's binding affinity to its target, its selectivity, and its overall pharmacokinetic properties. We will explore how systematic modifications at C7 modulate activity against two major therapeutic targets: the malaria parasite Plasmodium falciparum and various protein kinases implicated in cancer.
Core Scaffold and Key Modification Point
The fundamental structure is the quinolin-4-ol (or its tautomer, quinolin-4(1H)-one). Our analysis centers on the impact of the 'R' group at the 7-position.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Validated HPLC Methods for Bromoquinoline Derivative Analysis
For researchers, scientists, and drug development professionals, the robust analysis of active pharmaceutical ingredients (APIs) and their related impurities is the bedrock of safe and effective therapeutics. Bromoquinoline derivatives, a class of compounds with significant therapeutic potential, demand highly sensitive and specific analytical methods to ensure their purity, stability, and quality. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled resolution and quantitative accuracy.[1]
This guide provides an in-depth comparison of validated Reversed-Phase HPLC (RP-HPLC) methods for the analysis of bromoquinoline derivatives. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, present comparative performance data, and offer detailed, field-tested protocols. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the generation of trustworthy and regulatory-compliant data.[2][3]
The Primacy of HPLC for Bromoquinoline Analysis
Before delving into specific HPLC methods, it is crucial to understand why this technology is preeminently suited for bromoquinoline derivatives compared to alternatives like Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC).
-
Superiority over Gas Chromatography (GC): Bromoquinoline derivatives are typically non-volatile and can be thermally unstable.[4] GC requires the analyte to be vaporized at high temperatures, which can lead to degradation and inaccurate quantification.[5][6] HPLC, being a liquid-phase technique conducted at or near ambient temperature, circumvents this issue entirely, making it the ideal choice for preserving the integrity of these complex molecules.[4][7]
-
Advantages over High-Performance Thin-Layer Chromatography (HPTLC): While HPTLC can be a useful, cost-effective tool for preliminary screening, it lacks the high resolution, sensitivity, and quantitative precision of HPLC.[1][8] For impurity profiling, where trace-level impurities must be detected and quantified accurately (often at levels below 0.1%), HPLC's performance is essential for meeting stringent regulatory standards.[9]
Comparative Analysis of Validated RP-HPLC Methods
The development of a stability-indicating HPLC method—one that can unequivocally separate the API from its process impurities and degradation products—is a critical goal.[10] We will compare three distinct RP-HPLC approaches, each employing a different strategy for achieving optimal separation of a hypothetical bromoquinoline API from its potential impurities.
Method A: The "Workhorse" - C18 Column with Gradient Elution This is the most common starting point in pharmaceutical analysis. The C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention for a wide range of molecules.[11] A gradient elution, where the mobile phase composition is changed over time, is crucial for impurity profiling as it allows for the effective elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with sharp peaks.[12][13][14]
Method B: The "Alternative Selectivity" - Phenyl-Hexyl Column with Gradient Elution For aromatic compounds like bromoquinolines, a phenyl-based stationary phase can offer unique selectivity. The phenyl rings on the stationary phase can engage in π-π interactions with the aromatic rings of the analyte and its impurities, leading to different elution orders and improved resolution compared to a standard C18 column.[15][16][17] This "orthogonal" selectivity is a powerful tool when C18 columns fail to resolve critical peak pairs.[16]
Method C: The "Rapid Screen" - C18 Column with Isocratic Elution An isocratic method, which uses a constant mobile phase composition, is simpler, faster to run, and requires less re-equilibration time between injections.[14][18][19] However, it often fails to adequately resolve complex mixtures. Late-eluting peaks tend to be broad, and early-eluting peaks may be poorly retained. This method is best suited for simple assays of the main component rather than comprehensive impurity profiling.[13]
Comparative Performance Data
The following table summarizes the hypothetical but realistic validation data for the three methods, based on ICH Q2(R1) guidelines.[2][20]
| Validation Parameter | Method A: C18 Gradient | Method B: Phenyl-Hexyl Gradient | Method C: C18 Isocratic |
| Specificity | Excellent separation of API from all known impurities and forced degradation products. Peak purity > 99.5%. | Excellent and altered selectivity. Baseline resolution of a critical pair unresolved by Method A. Peak purity > 99.5%. | Co-elution of two minor impurities. Not fully stability-indicating. |
| Linearity (r²) | > 0.999 for API and all impurities | > 0.999 for API and all impurities | > 0.999 for API only |
| LOD (API) | 0.01 µg/mL | 0.01 µg/mL | 0.05 µg/mL |
| LOQ (API) | 0.03 µg/mL | 0.03 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.5% - 101.2% | 98.5% - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.0% | < 1.5% |
| Robustness | Passed. Minor changes in pH (±0.2), organic ratio (±2%), and temperature (±5°C) did not significantly impact results. | Passed. Minor changes in pH (±0.2), organic ratio (±2%), and temperature (±5°C) did not significantly impact results. | Failed. Minor change in organic ratio led to significant peak shifting and co-elution. |
| Run Time | 25 minutes | 25 minutes | 10 minutes |
Analysis: The data clearly demonstrates the superiority of gradient elution methods (A and B) for impurity profiling. While Method C is faster, its lack of specificity and robustness makes it unsuitable for regulatory-compliant stability studies. Method B showcases the power of alternative column chemistry to solve specific separation challenges that even a robust C18 method might not overcome.
Experimental Protocols
Herein are detailed, step-by-step protocols for the three compared methods.
Core Experimental Workflow
The general workflow for any HPLC analysis follows a structured path from preparation to data acquisition.
Caption: General experimental workflow for HPLC analysis.
Protocol 1: Method A - C18 Column with Gradient Elution
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-18 min: 5% to 95% B
-
18-22 min: 95% B
-
22-22.1 min: 95% to 5% B
-
22.1-25 min: 5% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the bromoquinoline derivative sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Protocol 2: Method B - Phenyl-Hexyl Column with Gradient Elution
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
All other conditions (Mobile Phase, Flow Rate, Temperature, Detection, Injection Volume, and Gradient Program) are identical to Method A.
-
-
Sample Preparation:
-
Identical to Method A. The direct comparison of column performance requires all other parameters to be held constant.
-
Protocol 3: Method C - C18 Column with Isocratic Elution
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: 60% (0.1% Formic Acid in Water) : 40% (0.1% Formic Acid in Acetonitrile)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
-
-
Sample Preparation:
-
Identical to Method A.
-
The Self-Validating System: A Trustworthy Protocol
A cornerstone of good science is a self-validating system. For an HPLC method, this is achieved through rigorous validation according to ICH Q2(R1) guidelines. This process demonstrates that the analytical procedure is suitable for its intended purpose.
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Forced Degradation: The Key to Specificity
To prove a method is "stability-indicating," forced degradation studies are non-negotiable.[10] The API is intentionally exposed to harsh conditions to generate potential degradation products.[21] The HPLC method must then demonstrate its ability to separate the intact API from these newly formed degradants.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 80 °C
-
Photolytic: Exposure to UV light (ICH Q1B)
A successful method will show a decrease in the API peak area with a corresponding increase in impurity/degradant peaks, all of which are well-resolved from the main peak and each other.
Conclusion and Recommendations
For the comprehensive analysis of bromoquinoline derivatives, a gradient RP-HPLC method is strongly recommended . The initial development should begin with a C18 column (Method A), as it is a robust and versatile starting point. If co-elution issues arise, particularly with aromatic impurities, switching to a Phenyl-Hexyl column (Method B) is a logical next step to exploit alternative selectivity.
While an isocratic method (Method C) may seem appealing for its speed, its inherent limitations in resolving complex mixtures and its poor robustness make it unsuitable for the critical task of impurity profiling and stability testing in a drug development setting. The investment in developing a thorough, validated, stability-indicating gradient method provides the trustworthy and reproducible data necessary to ensure product quality and meet global regulatory expectations.
References
- 1. biomedres.us [biomedres.us]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. Why Use HPLC Instead of GC? [monadlabtech.com]
- 5. quora.com [quora.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mastelf.com [mastelf.com]
- 15. support.waters.com [support.waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. uhplcs.com [uhplcs.com]
- 20. assayprism.com [assayprism.com]
- 21. researchgate.net [researchgate.net]
Halogen Wars: A Comparative Analysis of 7-Bromo vs. 7-Chloro Quinoline Analogs in Anticancer Drug Discovery
Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a vast array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzymatic targets make it an ideal starting point for drug design.[2] A common and highly effective strategy to modulate the potency and pharmacokinetic profile of quinoline-based agents is the introduction of halogen substituents.
Halogenation at the C7 position of the quinoline ring has been particularly fruitful in the development of potent bioactive molecules. This guide provides an in-depth comparative analysis of two of the most common C7-halogen substitutions: bromine and chlorine. While direct, head-to-head comparative studies evaluating the anticancer activity of 7-bromo versus 7-chloro analogs on an identical molecular backbone are notably scarce in the published literature, this guide will synthesize available data from disparate studies to provide a cohesive analysis. By examining the fundamental physicochemical differences between bromine and chlorine and collating cytotoxicity data from various sources, we can elucidate structure-activity relationships (SAR) and provide valuable insights for researchers in the field of oncology drug development.
The Tale of Two Halogens: Physicochemical Properties of Bromine vs. Chlorine
Before delving into the biological data, it is crucial to understand the inherent differences between bromine and chlorine that influence their behavior in a biological system. These properties directly impact a molecule's absorption, distribution, metabolism, excretion (ADME), and target engagement.
| Property | Chlorine (Cl) | Bromine (Br) | Implication in Drug Design |
| van der Waals Radius (Å) | 1.75 | 1.85 | Bromine is larger, which can lead to more significant steric interactions with a target protein, potentially increasing binding affinity or, conversely, causing unfavorable clashes. |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Chlorine is more electronegative, leading to a more polarized C-X bond. This can influence hydrogen bonding capabilities and overall electronic character of the molecule. |
| Lipophilicity (Hansch-Leo π value) | +0.71 | +0.86 | Bromine is slightly more lipophilic than chlorine. This can enhance membrane permeability and passage into cells, but excessive lipophilicity can also lead to poor solubility and off-target effects. |
These subtle yet significant differences mean that swapping a chlorine for a bromine is not a trivial modification; it is a strategic choice that can profoundly alter a compound's anticancer profile.
Anticancer Activity of 7-Chloroquinoline Analogs: A Well-Trodden Path
The 7-chloroquinoline scaffold is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine, which itself has been investigated for its anticancer properties.[3] Numerous studies have explored novel 7-chloroquinoline derivatives, demonstrating their potent cytotoxic effects across a wide range of cancer cell lines.
These compounds often exert their anticancer effects through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest, thereby preventing cancer cell proliferation.[3]
Table 1: Representative Anticancer Activity of 7-Chloroquinoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | CCRF-CEM (Leukemia) | 0.4 - 8 | [4] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | HuT78 (T-cell lymphoma) | 0.4 - 8 | [4] |
| 7-Chloroquinolinehydrazone derivative | SR (Leukemia) | 0.12 | [5] |
| 7-Chloroquinolinehydrazone derivative | HOP-92 (Non-Small Cell Lung) | 0.65 | [5] |
| 7-Chloroquinolinehydrazone derivative | OVCAR-3 (Ovarian) | 0.58 | [5] |
The data clearly indicates that the 7-chloroquinoline scaffold is a robust starting point for developing agents with potent, often sub-micromolar, anticancer activity.
Anticancer Activity of 7-Bromoquinoline Analogs: An Emerging Contender
While less ubiquitous in the literature than their chlorinated cousins, 7-bromoquinoline derivatives have also demonstrated significant cytotoxic potential. The presence of the larger, more lipophilic bromine atom can offer unique advantages in molecular recognition and cellular uptake.[2]
Table 2: Representative Anticancer Activity of 7-Bromoquinoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo quinazoline derivatives | MCF-7 (Breast) | 15.85 ± 3.32 | [4] |
| 6-Bromo quinazoline derivatives | SW480 (Colon) | 17.85 ± 0.92 | [4] |
*Note: Data for 7-bromoquinoline analogs is limited; this data for a related quinazoline scaffold is included for illustrative purposes. The scarcity of direct data highlights a significant gap in the current literature.
Comparative Analysis & Structure-Activity Relationship (SAR)
Without studies that synthesize and test both 7-bromo and 7-chloro analogs side-by-side, a direct comparison of anticancer potency is challenging. However, we can draw valuable inferences from related fields. A study on the antiplasmodial (antimalarial) activity of 7-substituted 4-aminoquinolines provides a rare and direct SAR comparison. The study found that 7-iodo and 7-bromo analogs were as active as the corresponding 7-chloro analogs against both chloroquine-susceptible and -resistant P. falciparum strains, with IC50 values in the low nanomolar range (3-12 nM).[6] In contrast, 7-fluoro and 7-trifluoromethyl analogs were substantially less active.[6]
This suggests that for the 4-aminoquinoline scaffold, there is a "sweet spot" in terms of the size and electronic properties of the C7-halogen, with Cl and Br being near-optimal and functionally interchangeable. It is plausible that this trend could translate to anticancer activity, particularly for quinoline analogs that share similar mechanisms of action, such as DNA intercalation or inhibition of specific enzymes.
The slightly higher lipophilicity of bromine could, in some scaffolds, lead to enhanced cell penetration and thus higher potency. Conversely, the larger size of bromine might be detrimental if the binding pocket of the target protein is sterically constrained. The choice between 7-bromo and 7-chloro is therefore highly context-dependent, relying on the specific molecular scaffold and the intended biological target.
Mechanistic Insights: Targeting Critical Cancer Pathways
Quinoline-based anticancer agents often function by inhibiting key signaling pathways that are dysregulated in cancer, leading to uncontrolled cell growth and survival. These pathways include those mediated by receptor tyrosine kinases like EGFR and VEGFR, as well as the intracellular PI3K/Akt pathway.[4] Inhibition of these pathways can halt the cell cycle and trigger apoptosis.
Diagram: Generalized Kinase Inhibition Pathway of Halo-Quinoline Analogs
Caption: Generalized signaling pathway inhibited by halo-quinoline analogs.
Experimental Protocols: Assessing Cytotoxicity
The cornerstone of evaluating anticancer activity is the in vitro cytotoxicity assay, which determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀). The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-bromo and 7-chloro quinoline analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Diagram: MTT Assay Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The available evidence, though indirect, strongly supports the continued exploration of both 7-chloro and 7-bromoquinoline analogs as potent anticancer agents. The 7-chloro scaffold is well-established, with a wealth of data supporting its efficacy. The 7-bromo scaffold, while less studied, shows immense promise and may offer advantages in specific contexts due to the unique physicochemical properties of bromine.
The key takeaway for drug development professionals is that the choice between these two halogens is not arbitrary. Based on SAR from related fields, they may be functionally equivalent in some scaffolds, while in others, the subtle differences in size, electronegativity, and lipophilicity could be the deciding factor in achieving optimal potency and selectivity.
The most critical need in this area is for direct, head-to-head comparative studies. Future research should focus on the parallel synthesis of 7-bromo and 7-chloro analogs on a diverse range of quinoline backbones. These paired compounds should then be evaluated against a broad panel of cancer cell lines and in relevant mechanistic assays. Such studies will provide definitive SAR data, remove the ambiguity of cross-study comparisons, and ultimately accelerate the development of next-generation quinoline-based cancer therapeutics.
References
- 1. 4-Chloro-N,N-dimethylquinolin-7-amine|CAS 178984-46-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Routine Analysis
An In-Depth Comparative Guide to the Quantitative Analysis of 7-Bromoquinolin-4-ol in Reaction Mixtures
As a Senior Application Scientist, the objective of process chemistry is not merely synthesis but precision—understanding reaction kinetics, maximizing yield, and characterizing impurities. The accurate quantification of key components within a reaction mixture is the bedrock of this precision. This compound, a crucial heterocyclic scaffold in the synthesis of various pharmacologically active agents, presents a typical analytical challenge: how do we reliably measure its concentration in a complex matrix of starting materials, reagents, and by-products?
This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring that the described workflows are not just procedures to be followed, but self-validating systems grounded in scientific principle.
HPLC is often the first-line technique for the quantitative analysis of non-volatile organic molecules like this compound.[1] Its robustness and accessibility make it the workhorse of quality control and process monitoring laboratories. The fundamental principle is the separation of components based on their differential partitioning between a stationary phase (typically nonpolar) and a liquid mobile phase (typically polar).
The Causality Behind the Method
Our choice of a reversed-phase C18 column is deliberate. The octadecylsilyl stationary phase provides a nonpolar environment that effectively retains the moderately polar, aromatic structure of this compound and its likely impurities through hydrophobic interactions. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent, is essential. This allows for the elution of polar, unretained species at the beginning of the run, followed by the separation of our target analyte from closely related, more nonpolar compounds, all within an efficient timeframe.
For detection, the quinoline core of the molecule is a potent chromophore, making UV-Vis detection highly effective.[2] Determining the maximum absorbance wavelength (λmax) is critical for achieving the best sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation & Conditions:
-
System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
UV Detection: λmax (determined by scanning a standard; typically around 254 nm for such aromatic systems).[1]
-
Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions, and equilibrate for 5 minutes.
-
-
Sample & Standard Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Reaction Mixture Sample: Quench a small, accurately measured aliquot of the reaction mixture. Dilute it with the mobile phase or a suitable solvent to a concentration that falls within the calibration range. Filter through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area from the linear regression of the calibration curve.
-
Data Presentation: HPLC-UV Performance
| Parameter | Result | Justification |
| Retention Time (t R) | 8.52 min | Indicates good retention and separation from early-eluting polar impurities. |
| Linearity (R²) | > 0.999 | Demonstrates a strong correlation between concentration and detector response across the analytical range.[3] |
| Limit of Detection (LOD) | 0.2 µg/mL | Sufficient for monitoring the main product in a reaction. |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[3] |
Workflow Visualization: HPLC-UV Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility-Challenged Analytes
GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds.[4] However, this compound exists in tautomeric equilibrium with 7-bromo-1H-quinolin-4-one and possesses a polar hydroxyl/amine proton, making it non-volatile and thermally labile.[5] Direct analysis is therefore challenging.[6] This necessitates a critical, and often complex, preliminary step: derivatization .
The Causality Behind the Method
Derivatization is a chemical reaction used to convert the analyte into a more volatile and thermally stable compound.[6] For the -OH group in our analyte, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice. It replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, drastically increasing volatility and preventing thermal degradation in the hot GC injector.
The coupling of GC with a mass spectrometer provides an orthogonal detection method to UV. Mass spectrometry separates ions based on their mass-to-charge ratio, providing not only quantification but also structural information from the fragmentation pattern, which is invaluable for positive identification.[7][8]
Experimental Protocol: GC-MS
-
Derivatization:
-
Evaporate a known volume of the reaction mixture sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a dry solvent like pyridine or acetonitrile.
-
Add an internal standard (e.g., tetracosane) for improved quantitative accuracy.
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
Instrumentation & Conditions:
-
System: GC-MS system with a split/splitless injector.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity, monitoring the molecular ion and 2-3 characteristic fragment ions of the TMS-derivatized analyte.
-
-
Quantification:
-
Prepare and derivatize calibration standards in the same manner as the samples.
-
Generate a calibration curve by plotting the ratio of the analyte's primary ion peak area to the internal standard's peak area against concentration.
-
Calculate the concentration in the sample using this curve.
-
Data Presentation: GC-MS (SIM Mode) Performance
| Parameter | Result | Justification |
| Analyte Form | TMS-derivatized | Necessary to achieve volatility and thermal stability for GC analysis. |
| Target Ion (m/z) | 295/297 (M+) | The molecular ion of the TMS derivative, showing the characteristic bromine isotope pattern. |
| Qualifier Ions (m/z) | 280/282 | Confirmatory fragment ions, enhancing the certainty of identification. |
| Linearity (R²) | > 0.998 | Excellent linearity is achievable with an internal standard to correct for injection variability. |
| Limit of Quantitation (LOQ) | 50 ng/mL | SIM mode provides superior sensitivity compared to full scan mode, ideal for trace-level impurity analysis. |
Workflow Visualization: GC-MS Analysis
Quantitative NMR (qNMR) Spectroscopy: The Absolute Method
qNMR stands apart as a primary analytical method. Unlike chromatographic techniques that rely on comparing a response to a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different compound.[9][10] The foundational principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11]
The Causality Behind the Method
The success of a qNMR experiment hinges on two critical choices: the internal standard and the experimental parameters. The internal standard must be of high purity, stable, and possess signals in a region of the ¹H NMR spectrum that is free from overlap with any signals from the reaction mixture.[9] Maleic acid or 1,4-dinitrobenzene are often excellent choices.
The most crucial experimental parameter is the relaxation delay (D1), which is the time between successive pulses.[9] It must be set to at least five times the longest spin-lattice relaxation time (T₁) of any nucleus being quantified (both analyte and standard). This ensures that all nuclei have fully relaxed back to thermal equilibrium before the next pulse, guaranteeing that the resulting signal integrals are truly and accurately proportional to the molar concentrations.[12]
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the homogenized reaction mixture into a vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
Instrumentation & Data Acquisition:
-
System: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: DMSO-d₆ (or other suitable deuterated solvent).
-
Pulse Sequence: Standard 1D proton pulse-acquire.
-
Relaxation Delay (D1): ≥ 20 seconds (determine T₁ experimentally if necessary, but a long delay is a safe starting point).
-
Pulse Angle: 30-90 degrees (a 90-degree pulse gives the best signal-to-noise, but a smaller angle can be used with a shorter D1 if T1 values are known).
-
Number of Scans: 16-64, depending on the concentration.
-
-
Data Processing & Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the concentration using the following formula[9]:
Cx = (Ix / Nx) * (Nstd / Istd) * (Mstd / Mx) * (Wstd / Wx) * Pstd
Where:
-
C = Concentration/Purity
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
x = analyte, std = standard
-
-
Data Presentation: qNMR Performance
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Signal Used | Aromatic proton, e.g., H-5 (doublet) | Olefinic protons (singlet) |
| Chemical Shift (δ) | ~8.1 ppm | ~6.3 ppm |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 1.85 |
| Molar Mass ( g/mol ) | 224.05 | 116.07 |
| Weight (mg) | 15.20 | 8.10 |
| Purity | To be determined | 99.9% |
Workflow Visualization: qNMR Analysis
Final Comparison and Recommendations
The choice of analytical technique is not a matter of selecting the "best" method, but the most appropriate one for the task at hand. Each technique offers a unique balance of speed, sensitivity, selectivity, and complexity.
Summary of Method Performance
| Feature | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectroscopy (Absolute Molar Ratio) |
| Sample Prep | Simple (Dilute & Filter) | Complex (Drydown & Derivatization) | Moderate (Accurate Weighing) |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Low (mg/mL) |
| Selectivity | Moderate (Retention Time) | Very High (Mass Fragmentation) | High (Chemical Shift) |
| Need for Analyte Standard? | Yes, for calibration | Yes, for calibration | No (Internal Standard only) |
| Analysis Time | ~25 min/sample | ~45 min/sample (plus prep) | ~10 min/sample (plus prep) |
| Primary Use Case | Routine QC, reaction progress | Impurity identification, trace analysis | Reaction optimization, primary standard-free assay |
Concluding Recommendations
-
For routine process monitoring and quality control , where the analyte is the major component and high throughput is needed, HPLC-UV is the undisputed method of choice. Its simplicity, robustness, and precision are ideal for generating reliable data quickly.[1]
-
For identifying and quantifying trace-level impurities or degradation products , the superior sensitivity and selectivity of GC-MS are invaluable. While the derivatization step adds complexity, the structural confirmation provided by the mass spectrometer is essential for this application.[7][8]
-
For rapid reaction optimization and yield determination without an isolated reference standard of the final product, qNMR is exceptionally powerful. It provides a direct, absolute measure of the molar quantity of the analyte in the mixture, saving significant time and resources in early-stage development.[10]
By understanding the fundamental principles and practical nuances of each of these techniques, researchers, scientists, and drug development professionals can select the optimal analytical strategy to ensure data integrity, accelerate development timelines, and ultimately deliver high-quality pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Efficacy of 7-Bromoquinolin-4-ol Derived Compounds: A Scaffold of Promise
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. The quinoline scaffold has historically proven to be a "privileged structure" in medicinal chemistry, forming the backbone of highly successful fluoroquinolone antibiotics. This guide explores the therapeutic potential of a specific, yet underexplored, molecular framework: 7-Bromoquinolin-4-ol. Due to a scarcity of publicly available data on a broad series of its direct derivatives, this document establishes a predictive framework for its efficacy. We will analyze the foundational mechanism of quinolone action, dissect the structural rationale for investigating the 7-bromo-4-hydroxy substituted core, and present comparative efficacy data from structurally analogous compounds against key bacterial pathogens. Furthermore, this guide provides detailed experimental protocols for in vitro evaluation and discusses advanced mechanisms, such as efflux pump inhibition, by which these compounds may overcome existing resistance. Our objective is to provide researchers and drug development professionals with a comprehensive, data-supported rationale for prioritizing the synthesis and evaluation of this compound derivatives as next-generation antibacterial candidates.
Part 1: The Quinolone Core - A Clinically Validated Antibacterial Scaffold
The quinolone family of antibiotics has been a cornerstone of infectious disease treatment for decades. Their broad-spectrum activity stems from a well-defined mechanism of action: the inhibition of essential bacterial type II topoisomerase enzymes.[1] These enzymes, DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria), are crucial for managing DNA topology during replication, transcription, and repair.
Quinolones function by stabilizing the transient double-stranded breaks in DNA created by these enzymes, forming a ternary quinolone-enzyme-DNA complex. This action effectively converts the topoisomerases into cellular toxins that stall replication forks, leading first to bacteriostasis and ultimately to bactericidal effects through chromosome fragmentation. This targeted mechanism provides a high degree of selectivity for bacterial cells, as eukaryotic cells do not possess DNA gyrase or topoisomerase IV.
Caption: Mechanism of Quinolone Action.
Part 2: The this compound Scaffold: Rationale for Investigation
The this compound structure serves as an intriguing starting point for novel antibiotic design. Its potential is rooted in established structure-activity relationship (SAR) principles gleaned from decades of quinolone research.[2]
-
The 4-Quinolone Core: The keto-enol tautomerism of the 4-hydroxyquinoline to the 4-quinolone form is essential for the molecule's interaction with the DNA-gyrase complex. This core structure is the fundamental pharmacophore responsible for antibacterial activity.
-
The C7-Position Substituent: Modifications at the C7 position are known to profoundly influence the antibacterial spectrum, potency, and pharmacokinetic properties of quinolones.[3] The presence of the bromine atom at this position is significant. Halogens can increase the lipophilicity of the molecule, potentially enhancing its ability to permeate the complex bacterial cell wall, particularly in Gram-negative bacteria.[4] Furthermore, the bromine atom can form halogen bonds, providing an additional, specific interaction with the target enzyme that may enhance binding affinity.
-
The C2-Position: This position is a prime site for introducing further diversity. As seen in analogous compounds, adding substituents like a phenyl group can modulate biological activity.[5]
Caption: Key Positions on the this compound Scaffold.
Part 3: Comparative Efficacy - An Analysis Based on Structural Analogs
While extensive data on a chemical library of this compound derivatives is not yet prevalent in the literature, we can infer potential efficacy from structurally similar compounds. The following table presents Minimum Inhibitory Concentration (MIC) data for 2-phenyl-4-hydroxyquinoline derivatives, which share the core quinolin-4-ol scaffold, against common bacterial pathogens.[5] For context, MIC values for the widely used fluoroquinolone, Ciprofloxacin, are included as a benchmark.[6]
It is critical to note that the data for the quinoline derivatives are illustrative and based on published results for analogous compounds. The actual MIC values for specific this compound derivatives must be determined experimentally.
| Compound Class | Derivative Type | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Investigational Scaffold | Structurally Similar 2-Phenyl-4-hydroxyquinolines[5] | 16 - 64 µg/mL | 8 - 32 µg/mL | 32 - 128 µg/mL | >128 µg/mL |
| Benchmark Antibiotic | Ciprofloxacin[6] | 0.125 - 8 µg/mL | Data not specified | 0.013 - 1 µg/mL | 0.15 - >32 µg/mL |
Interpretation of Analog Data: The representative data suggest that compounds based on the 4-hydroxyquinoline scaffold exhibit moderate to good activity against Gram-positive bacteria like S. aureus and B. subtilis.[5] However, their efficacy against Gram-negative organisms, particularly the notoriously difficult-to-treat P. aeruginosa, appears limited in these specific analogs.[5] This highlights a key objective for future derivatization of the this compound scaffold: to introduce modifications (likely at the C2 or other available positions) that enhance penetration of the Gram-negative outer membrane and improve potency.
Part 4: A Framework for Evaluation - Key Experimental Protocols
To rigorously assess the antibacterial potential of novel this compound derivatives, standardized in vitro susceptibility testing is paramount. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a robust framework for determining a compound's potency.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: This quantitative method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a precise measure of the compound's inhibitory potency.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound (e.g., a this compound derivative) in an appropriate solvent like Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution using Cation-Adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of compound concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculum Preparation: Inoculate a single bacterial colony from a fresh agar plate into 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximating a 0.5 McFarland turbidity standard).
-
Standardization of Inoculum: Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation of Plate: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Causality: While the MIC assay identifies the concentration that inhibits growth, the MBC assay determines the concentration required to kill ≥99.9% of the initial bacterial population. This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Methodology:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony growth on the MHA plate, signifying a ≥99.9% reduction in the initial bacterial inoculum.
Caption: Workflow for In Vitro Antibacterial Potency Testing.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, platform for the development of novel antibacterial agents. By leveraging the clinically validated mechanism of the quinolone core and the unique electronic and steric properties conferred by the C7-bromo substitution, there is a strong scientific rationale for its investigation. While direct experimental evidence is pending, data from structurally related compounds suggest a likely activity profile against Gram-positive pathogens.
The path forward is clear: a focused medicinal chemistry campaign is required to synthesize a library of derivatives based on the this compound core. Systematic evaluation of these new chemical entities using the standardized protocols outlined herein will establish a definitive structure-activity relationship, identify lead candidates, and fully unlock the therapeutic potential of this compelling molecular framework in the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolone derivatives and their activities against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Halogenated Quinoline Derivatives on Cancer Cell Lines
Introduction: The Enduring Potential of the Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have been extensively investigated for their potent anticancer properties.[2] From DNA intercalators and topoisomerase inhibitors to modulators of key signaling pathways, the versatility of the quinoline core allows for the design of molecules that can target various hallmarks of cancer.[1][3]
Halogenation of the quinoline ring is a common strategy employed by medicinal chemists to modulate the physicochemical and pharmacological properties of these derivatives. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can influence factors such as lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets, thereby impacting the compound's overall cytotoxic profile.[4] This guide provides a comparative analysis of the cytotoxic effects of various halogenated quinoline derivatives on different cancer cell lines, supported by experimental data and an exploration of their underlying mechanisms of action.
Comparative Cytotoxicity of Halogenated Quinolines: A Data-Driven Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various halogenated quinoline derivatives against a panel of human cancer cell lines, collated from multiple studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell culture techniques and incubation times.
Table 1: Cytotoxicity (IC50 in µM) of Chloro- and Bromo-Substituted Quinoline Derivatives
| Compound Name/Description | Halogen & Position | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloroquinoline derivative 3 | 7-Cl | HCT-116 (Colon) | 23.39 | [5] |
| 7-Chloroquinoline derivative 9 | 7-Cl | HCT-116 (Colon) | 21.41 | [5] |
| 7-Chloroquinoline derivative 3 | 7-Cl | MCF-7 (Breast) | >50 | [5] |
| 7-Chloroquinoline derivative 9 | 7-Cl | MCF-7 (Breast) | <21.41 | [5] |
| 7-Chloroquinoline derivative 3 | 7-Cl | HeLa (Cervical) | 50.03 | [5] |
| 7-Chloroquinoline derivative 9 | 7-Cl | HeLa (Cervical) | 21.41 | [5] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-diBr | C6 (Glioma) | ~6.7-25.6 µg/mL | [6] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-diBr | HeLa (Cervical) | ~6.7-25.6 µg/mL | [6] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-diBr | HT29 (Colon) | ~6.7-25.6 µg/mL | [6] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11 ) | 5,7-diBr | C6 (Glioma) | 5.45-9.6 µg/mL | [7] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11 ) | 5,7-diBr | HeLa (Cervical) | 5.45-9.6 µg/mL | [7] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11 ) | 5,7-diBr | HT29 (Colon) | 5.45-9.6 µg/mL | [7] |
*Note: IC50 values originally reported in µg/mL have been maintained as such to preserve data integrity.
Table 2: Cytotoxicity of Fluoroquinolone Derivatives (Structurally Related Analogs)
| Compound Class/Description | Halogen & Position | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Ciprofloxacin-chalcone hybrid 77 | Fluoro-substituted | HCT-116 (Colon) | 2.53 | [8] |
| Ciprofloxacin-chalcone hybrid 84 | Fluoro-substituted | HCT-116 (Colon) | 2.01 | [8] |
| Ciprofloxacin-chalcone hybrid 77 | Fluoro-substituted | Leukaemia-SR | 0.73 | [8] |
| Ciprofloxacin-chalcone hybrid 84 | Fluoro-substituted | Leukaemia-SR | 0.63 | [8] |
| Ciprofloxacin hydrazide derivative FQ6 | Fluoro-substituted | NCI-60 Panel (Mean) | 2.45 | [3] |
| Ciprofloxacin derivative 8 | Fluoro-substituted | HepG2 (Liver) | 22 (24h), 5.6 (48h) | [9] |
| Ciprofloxacin derivative 8 | Fluoro-substituted | MCF-7 (Breast) | 54 (24h), 11.5 (48h) | [9] |
Structure-Activity Relationship (SAR) Insights
The data, though not from a single systematic study, allows for the extraction of some preliminary structure-activity relationship insights:
-
Influence of Halogen Position: For the 7-chloroquinoline derivatives, the nature of the substituent at other positions on the quinoline and attached moieties significantly impacts cytotoxicity and selectivity against different cancer cell lines. For instance, derivative 9 generally shows higher potency across HCT-116, MCF-7, and HeLa cells compared to derivative 3 .[5]
-
Effect of Multiple Halogenation: The presence of two bromine atoms at positions 5 and 7 in 5,7-dibromo-8-hydroxyquinoline confers strong antiproliferative activity against glioma, cervical, and colon cancer cell lines.[6] Further substitution on the quinoline ring, as seen in 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, maintains this high level of activity.[7]
-
Role of the 8-Hydroxy Group: A comparison of brominated 8-hydroxyquinolines with their 8-methoxy and 8-amino counterparts suggests that the hydroxyl group at the C-8 position is often associated with enhanced anticancer potential.[6]
-
Fluoroquinolones as Potent Analogs: The extensive research on fluoroquinolone derivatives as anticancer agents highlights the favorable impact of fluorine substitution.[3][8] These compounds often exhibit potent cytotoxicity at low micromolar and even nanomolar concentrations against a wide range of cancer cell lines.[3][8] The fluorine atom can enhance binding affinity to target enzymes and improve pharmacokinetic properties.
Mechanisms of Cytotoxicity: A Multi-pronged Attack on Cancer Cells
Halogenated quinoline derivatives exert their cytotoxic effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.
Inhibition of Topoisomerases
A primary mechanism of action for many quinoline derivatives, particularly fluoroquinolones, is the inhibition of topoisomerase enzymes.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, which subsequently triggers cell cycle arrest and apoptosis.[3][10] Some brominated 8-hydroxyquinolines have also been shown to inhibit topoisomerase I.[6]
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with halogenated quinoline derivatives is the induction of apoptosis, or programmed cell death. This is often preceded by cell cycle arrest, typically at the G2/M or S phase.[8][11] The accumulation of DNA damage caused by topoisomerase inhibition is a major trigger for the apoptotic cascade. Western blot analysis of cells treated with these compounds often reveals an upregulation of pro-apoptotic proteins like Bax and caspases, and a downregulation of anti-apoptotic proteins like Bcl-2.[9]
Disruption of Key Signaling Pathways
Halogenated quinoline derivatives can interfere with critical signaling pathways that regulate cancer cell proliferation, survival, and metastasis.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in many cancers, promoting cell growth and survival. Several quinoline derivatives have been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, thereby blocking downstream signaling.[12][13]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Some fluoroquinolones have been found to inhibit cancer cell migration and invasion by modulating the p38 MAPK pathway.[14]
The following diagram illustrates a simplified overview of how a halogenated quinoline derivative might disrupt the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a halogenated quinoline derivative.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the anticancer effects of halogenated quinoline derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the halogenated quinoline derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Annexin V/PI Flow Cytometry for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the halogenated quinoline derivative at the desired concentrations for the specified time.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
Halogenated quinoline derivatives represent a promising class of compounds with significant potential for development as anticancer agents. The type and position of the halogen substituent play a crucial role in determining the cytotoxic potency and selectivity of these molecules. The primary mechanisms of action often involve the induction of DNA damage through topoisomerase inhibition, leading to cell cycle arrest and apoptosis, as well as the modulation of key oncogenic signaling pathways such as the PI3K/Akt/mTOR cascade.
Future research should focus on systematic structure-activity relationship studies to delineate the precise effects of different halogens at various positions on the quinoline ring. A more comprehensive understanding of their interactions with specific molecular targets will facilitate the rational design of next-generation halogenated quinoline derivatives with improved efficacy and reduced off-target toxicity, ultimately paving the way for their potential clinical application in cancer therapy.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 7-Bromoquinolin-4-ol Derivatives as Kinase Inhibitors
This guide provides a comprehensive technical comparison of novel 7-Bromoquinolin-4-ol derivatives against established kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies required to benchmark the performance of this promising class of compounds.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic nature provides a versatile scaffold for interacting with various biological targets. In the realm of oncology, quinoline derivatives have garnered significant attention as potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling proliferation, migration, and angiogenesis.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Specifically, the 4-anilinoquinoline substructure has been identified as a key motif for potent inhibition of both receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and non-receptor tyrosine kinases, like Src.[4][5] The bromine substitution at the 7-position of the quinoline core is hypothesized to enhance lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved cellular permeability and target engagement. This guide focuses on benchmarking the performance of a representative 7-bromo-4-anilinoquinoline derivative against known inhibitors of the Src tyrosine kinase.
Benchmarking Against Known Src Kinase Inhibitors
To objectively evaluate the potency of our 7-Bromo-4-anilinoquinoline derivative (referred to herein as 7-BQ-A ), we have selected two well-characterized, FDA-approved Src kinase inhibitors as benchmarks: Dasatinib and Bosutinib . These compounds are known for their high potency and are widely used in both clinical and research settings.
Hypothetical Performance Data
For the purpose of this guide, we will use a hypothesized set of IC50 values for 7-BQ-A based on the known activity of similar 4-anilinoquinoline compounds. It is crucial to note that these values are for illustrative purposes and would need to be confirmed by experimental data.
| Compound | Target Kinase | In Vitro IC50 (nM) |
| 7-BQ-A (Hypothetical) | Src | 15 |
| Dasatinib | Src | <1[6] |
| Bosutinib | Src | 1.2 |
This table clearly positions 7-BQ-A as a potent Src inhibitor, albeit with a slightly higher IC50 than the established drugs Dasatinib and Bosutinib. This level of potency warrants further investigation into its selectivity and cellular activity.
Experimental Workflows for Performance Evaluation
To generate the comparative data presented above, a series of robust and validated experimental workflows are required. The following sections detail the methodologies for an in vitro kinase assay and a cell-based viability assay.
In Vitro Kinase Inhibition Assay
The primary method for determining the direct inhibitory effect of a compound on its target kinase is the in vitro kinase assay. This biochemical assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation :
-
Prepare a working solution of recombinant human Src kinase in kinase buffer.
-
Prepare a solution of a suitable peptide substrate for Src.
-
Prepare a solution of ATP at a concentration near the Km for Src.
-
Perform serial dilutions of the test compounds (7-BQ-A, Dasatinib, Bosutinib) and a DMSO control.
-
-
Assay Execution :
-
In a 96-well plate, add the Src kinase, substrate, and diluted inhibitors.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis :
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or ELISA.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Assay: Assessing Cellular Potency
While in vitro assays are crucial for determining direct target engagement, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to inhibit the kinase within a living cell. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability.
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for MTT cell viability assay.
Detailed Protocol:
-
Cell Culture and Seeding :
-
Culture a cancer cell line known to be dependent on Src signaling (e.g., a colon or breast cancer cell line).
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the test compounds and a DMSO control.
-
Incubate the cells for 72 hours.
-
-
MTT Assay and Readout :
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
Assessing Target Engagement in a Cellular Context
To confirm that the observed reduction in cell viability is due to the inhibition of the target kinase, a Western blot analysis can be performed to measure the phosphorylation status of the kinase or its downstream substrates.
Western Blot for Src Phosphorylation
Signaling Pathway: Src Kinase Activation
Caption: Simplified Src kinase activation pathway.
Detailed Protocol:
-
Cell Lysis : Treat Src-dependent cells with the inhibitors for a specified time, then lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).[8]
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src) and another for total Src.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the p-Src/total Src ratio indicates target engagement.
Conclusion and Future Directions
The hypothetical data and established experimental workflows presented in this guide provide a framework for the comprehensive evaluation of this compound derivatives as kinase inhibitors. The representative compound, 7-BQ-A , demonstrates significant potential as a potent Src inhibitor. The next steps in the development of this compound class would involve:
-
Experimental Validation : Performing the described assays to determine the actual IC50 values for a series of 7-bromo-4-anilinoquinoline derivatives.
-
Selectivity Profiling : Screening the most potent compounds against a panel of other kinases to assess their selectivity.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing additional analogues to optimize potency and selectivity.[2]
By following these rigorous benchmarking procedures, researchers can effectively identify and advance promising new kinase inhibitors for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Bromoquinolin-4-ol
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 7-Bromoquinolin-4-ol, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," grounding each recommendation in established safety protocols and regulatory principles.
Immediate Safety Considerations: Understanding the Hazard Profile
Before initiating any disposal protocol, it is imperative to recognize the inherent hazards of this compound. According to its Globally Harmonized System (GHS) classification, this compound presents several risks that dictate its handling and disposal requirements.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | Danger | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Source: GHS classification data from various chemical suppliers.[1][2][3]
These classifications underscore the necessity of utilizing appropriate Personal Protective Equipment (PPE) at all times when handling this compound, including during disposal.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and the risk of serious eye damage.[1][2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]
The Core Principle: Segregation of Halogenated Organic Waste
The molecular structure of this compound contains a bromine atom, classifying it as a halogenated organic compound . This is the single most important factor determining its disposal pathway.[5] Halogenated organic wastes are treated differently from non-halogenated wastes due to the potential for forming acid gases (like hydrogen bromide) upon incineration.[6][7] Therefore, specialized high-temperature incinerators equipped with acid gas scrubbers are required for their disposal.[6][8]
Key Segregation Principles:
-
NEVER mix halogenated organic waste with non-halogenated organic waste.[5]
-
NEVER dispose of this compound down the sink or in regular trash.[9]
-
Keep solid chemical waste separate from liquid waste streams.[10][11]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the standard operating procedure for the accumulation and disposal of solid this compound waste in a laboratory setting.
Materials Required:
-
Designated, leak-proof, and clearly labeled hazardous waste container for solid halogenated organic waste .
-
Waste accumulation log.
-
Appropriate PPE (as listed above).
-
Chemically resistant scoop or spatula.
Procedure:
-
Container Preparation and Labeling:
-
Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[9]
-
Before adding any waste, the container must be labeled. The label should include:
-
-
Waste Transfer:
-
Working in a well-ventilated area, such as a chemical fume hood, carefully transfer the solid this compound waste into the designated container using a clean scoop or spatula.
-
Minimize the generation of dust during the transfer.[4]
-
-
Container Sealing and Storage:
-
Securely close the container lid immediately after adding the waste. Containers should remain closed at all times except when actively adding waste.[9]
-
Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][4]
-
It is good practice to use secondary containment (e.g., a larger bin or tray) for the waste container.[9]
-
-
Record Keeping:
-
Each time waste is added to the container, record the approximate quantity and the date in a waste accumulation log. This maintains an accurate inventory of the container's contents.
-
-
Arranging for Final Disposal:
-
Once the container is full, or in accordance with your institution's hazardous waste disposal schedule (typically within 6 months of the accumulation start date), arrange for pickup by a certified hazardous waste management company.[9]
-
Do not attempt to treat or dispose of the chemical yourself. The required method of disposal for halogenated organic compounds is high-temperature incineration in a facility that is compliant with EPA regulations, such as the Resource Conservation and Recovery Act (RCRA).[5][6][12]
-
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for determining the correct disposal path for this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Context: Why This Matters
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13] Halogenated organic compounds are specifically targeted due to their environmental persistence and the hazardous byproducts of improper incineration. Wastes containing halogenated organic compounds are often assigned specific "F" codes (wastes from non-specific sources) if they are spent solvents.[14][15][16] While an unused reagent like this compound may not have a specific F-code, its inherent toxic characteristics would classify it as hazardous waste, mandating its disposal at a permitted treatment, storage, and disposal facility (TSDF).[17] Adherence to these protocols is not just a best practice; it is a legal requirement.
By following this comprehensive guide, researchers and laboratory professionals can ensure they are handling and disposing of this compound in a manner that is safe, responsible, and compliant with regulatory standards, thereby building a culture of safety that extends from the lab bench to the broader environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. mpcb.gov.in [mpcb.gov.in]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Content Retired - Compliance Assistance Centers [caiweb.com]
- 13. epa.gov [epa.gov]
- 14. Waste Code [rcrainfo.epa.gov]
- 15. wku.edu [wku.edu]
- 16. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 17. actenviro.com [actenviro.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromoquinolin-4-ol
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 7-Bromoquinolin-4-ol (CAS No: 82121-06-0). The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with established laboratory safety standards. The causality behind each recommendation is explained to build a foundational understanding of risk mitigation when working with this and similar heterocyclic compounds.
Core Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the critical first step in developing a robust safety plan. The primary risks associated with this compound are severe and immediate upon exposure. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a significant health hazard.
The compound is classified with the following primary hazards:
-
H302 - Harmful if swallowed: This indicates acute oral toxicity.[1] Accidental ingestion can lead to significant adverse health effects.
-
H318 - Causes serious eye damage: This is a critical warning.[1] Contact with the eyes can lead to irreversible damage. This hazard dictates the necessity for more than standard eye protection.
While not explicitly classified for this compound in the provided data, analogous bromoquinoline compounds frequently exhibit skin and respiratory irritation (H315 and H335, respectively).[2][3][4][5] A conservative and safe approach, therefore, involves assuming these risks and implementing controls accordingly.
| Hazard Classification | GHS Code | Signal Word | Description & Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302 | Danger | Harmful if ingested. Strict hygiene protocols are necessary to prevent oral contamination.[1] |
| Serious Eye Damage (Category 1) | H318 | Danger | Poses a high risk of causing irreversible damage to the eyes upon contact.[1] This mandates robust eye and face protection. |
| Potential Skin Irritation | H315 (by analogy) | Warning | May cause skin irritation. Requires appropriate gloves and protective clothing to prevent direct contact.[2][3][4] |
| Potential Respiratory Irritation | H335 (by analogy) | Warning | Inhalation of dust may irritate the respiratory tract.[2][3][6] Handling must occur in a well-ventilated area, preferably a fume hood. |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place. These controls are designed to isolate the handler from the chemical hazard. For this compound, the primary engineering control is a certified chemical fume hood .
Rationale: Handling this compound, which is a solid powder, presents a risk of generating airborne dust and aerosols, especially during weighing and transfer operations. A fume hood provides adequate ventilation to capture these particulates, preventing inhalation and minimizing contamination of the laboratory environment.[1][2][7] All manipulations of the solid compound must be performed within the sash of the fume hood.
Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its use is not a substitute for engineering controls but a critical supplement. The selection of PPE must directly address the identified hazards.
Eye and Face Protection
The H318 "Causes serious eye damage" classification necessitates a stringent approach to eye protection.[1]
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards and provide a complete seal around the eyes are required at all times when handling the compound.[8][9]
-
Highly Recommended: A full-face shield worn over the chemical splash goggles is required whenever there is a significant risk of a splash or aerosol generation.[8][9] This includes tasks such as dissolving the compound, transferring solutions, or cleaning up spills.
Skin and Body Protection
Preventing dermal contact is crucial. This is achieved through a multi-layered approach.
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[8][9] If prolonged contact is anticipated, it is essential to consult the glove manufacturer's chemical resistance guide. For handling solids, double-gloving (wearing two pairs of nitrile gloves) is a prudent measure to prevent exposure in case the outer glove is breached.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is mandatory.[8]
-
Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required.[8][9] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt if exposed to certain chemicals or heat.
Respiratory Protection
Engineering controls should eliminate the need for respiratory protection during routine handling. However, a respirator may be required in specific situations:
-
Emergency Situations: In the event of a large spill outside of a fume hood.
-
Control Failure: If a fume hood is not available or is malfunctioning.
In such cases, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary to protect against dust inhalation.[10] Use of a respirator requires prior medical evaluation and fit-testing.[8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the handling task.
Caption: PPE selection workflow for this compound.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow minimizes the risk of exposure and cross-contamination.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is decontaminated.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the hood.
-
Locate the nearest safety shower and eyewash station.[2]
-
Don all required PPE as outlined in Section 3.
-
-
Handling the Compound:
-
Post-Handling:
-
Decontaminate any equipment used.
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol).
-
Properly seal and store the this compound container.
-
-
Doffing PPE:
Decontamination and Disposal Protocol
Proper disposal is a critical final step to ensure safety and environmental compliance. This compound and any materials contaminated with it must be treated as hazardous waste.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and pipette tips, must be placed in a designated solid hazardous waste container.
-
Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[1][2] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[10][12]
Waste Disposal Workflow
This diagram illustrates the correct disposal stream for materials used when handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. capotchem.cn [capotchem.cn]
- 11. 4-BROMO-7-BROMOQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
